molecular formula C77H155NO38 B8115908 N-Boc-PEG36-alcohol

N-Boc-PEG36-alcohol

Numéro de catalogue: B8115908
Poids moléculaire: 1703.0 g/mol
Clé InChI: IVTRQFCDZUJGMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Boc-PEG36-alcohol is a useful research compound. Its molecular formula is C77H155NO38 and its molecular weight is 1703.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H155NO38/c1-77(2,3)116-76(80)78-4-6-81-8-10-83-12-14-85-16-18-87-20-22-89-24-26-91-28-30-93-32-34-95-36-38-97-40-42-99-44-46-101-48-50-103-52-54-105-56-58-107-60-62-109-64-66-111-68-70-113-72-74-115-75-73-114-71-69-112-67-65-110-63-61-108-59-57-106-55-53-104-51-49-102-47-45-100-43-41-98-39-37-96-35-33-94-31-29-92-27-25-90-23-21-88-19-17-86-15-13-84-11-9-82-7-5-79/h79H,4-75H2,1-3H3,(H,78,80)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTRQFCDZUJGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H155NO38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1703.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-PEG36-alcohol: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG36-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its chemical properties, key applications, and detailed experimental protocols for its use.

Core Chemical and Physical Properties

This compound is characterized by a long, hydrophilic PEG chain of 36 ethylene glycol units, capped at one end by a tert-butyloxycarbonyl (Boc) protected amine and at the other by a primary alcohol. This bifunctional nature allows for sequential and site-specific modifications, making it an invaluable linker for advanced molecular constructs. The Boc protecting group provides a stable amine protection that can be readily removed under mild acidic conditions.[1] The terminal hydroxyl group can be further derivatized or replaced with other reactive functional groups.[2][3]

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C77H155NO38[4]
Molecular Weight 1703.04 g/mol
Purity ≥96%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in DMSO, DCM, DMF, and water
Storage Conditions Store at -20°C, protect from moisture

Key Applications in Research and Drug Development

The unique structure of this compound lends itself to a variety of applications, primarily centered around the precise linking of molecules and the enhancement of their physicochemical properties.

  • PROTACs (Proteolysis Targeting Chimeras): this compound is a widely used linker in the synthesis of PROTACs. The PEG chain provides the necessary length and flexibility to bridge the target protein and an E3 ubiquitin ligase, facilitating targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting conjugate.

  • Bioconjugation and PEGylation: The process of PEGylation, the covalent attachment of PEG chains to molecules, is a well-established method to improve the therapeutic properties of proteins, peptides, and small molecules. This compound is an ideal reagent for this purpose, enhancing solubility, reducing immunogenicity, and prolonging circulation half-life.

  • Surface Modification: The linker can be used to modify the surfaces of nanoparticles, liposomes, and medical devices to improve their biocompatibility and reduce non-specific protein adsorption.

Experimental Protocols

The utility of this compound is realized through a series of well-defined chemical reactions. Below are detailed protocols for the most common transformations.

Boc Group Deprotection

The removal of the Boc protecting group is the first step in utilizing the terminal amine. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (for a final concentration of 50% TFA).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (3x).

  • The resulting product is the TFA salt of the amino-PEG36-alcohol, which can often be used directly in the next step. If the free amine is required, a basic workup with a mild base like sodium bicarbonate is necessary.

Boc_Deprotection_Workflow Boc Deprotection Workflow Start This compound in DCM Add_TFA Add TFA (50%) Stir at RT for 1-2h Start->Add_TFA Reaction Boc Cleavage Add_TFA->Reaction Evaporation Rotary Evaporation (Co-evaporate with Toluene) Reaction->Evaporation Product Amino-PEG36-alcohol (TFA Salt) Evaporation->Product

A flowchart illustrating the Boc deprotection process.
Functionalization of the Terminal Alcohol

The primary alcohol at the other end of the PEG chain is a versatile handle for further modifications, most commonly through esterification or etherification.

This method is ideal for forming an ester linkage with a carboxylic acid under mild conditions, which is particularly useful for sensitive substrates.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous DCM

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add the this compound (1 equivalent) to the solution and stir until dissolved.

  • In a separate vial, dissolve DCC or EDC (1.5 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC/EDC solution to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ester product.

This classic reaction is used to form an ether linkage by reacting the alcohol with an alkyl halide.

Materials:

  • This compound

  • Strong base (e.g., Sodium Hydride, NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere, add NaH (1.2 equivalents) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes to an hour to allow for the formation of the alkoxide.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ether product.

Functionalization_Workflow Post-Deprotection Functionalization Pathways Start Amino-PEG36-alcohol Amine_Reactants Carboxylic Acid / NHS Ester Start->Amine_Reactants Amine Functionality Alcohol_Reactants Carboxylic Acid (DCC, DMAP) or Alkyl Halide (NaH) Start->Alcohol_Reactants Alcohol Functionality Amine_Reaction Amide Bond Formation Amine_Reactants->Amine_Reaction Amine_Product Amide-PEG36-alcohol Amine_Reaction->Amine_Product Alcohol_Reaction Esterification or Etherification Alcohol_Reactants->Alcohol_Reaction Alcohol_Product Amino-PEG36-ester or Amino-PEG36-ether Alcohol_Reaction->Alcohol_Product

Dual functionalization routes for amino-PEG36-alcohol.

Conclusion

This compound is a cornerstone linker molecule in modern drug development and bioconjugation. Its well-defined structure, high purity, and dual-functionality provide researchers with a reliable and versatile tool for constructing complex molecular architectures. The protocols outlined in this guide serve as a starting point for the successful application of this valuable reagent in a wide range of research and development endeavors.

References

The Versatile Role of N-Boc-PEG36-alcohol in Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG36-alcohol is a discrete polyethylene glycol (PEG) linker that has emerged as a critical building block in the fields of bioconjugation and drug development. Its unique trifunctional nature, comprising a long, hydrophilic PEG36 spacer, a terminal primary alcohol, and a tert-butyloxycarbonyl (Boc)-protected amine, provides researchers with a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG36 chain enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate. The terminal alcohol serves as a versatile handle for a variety of chemical transformations, while the Boc-protected amine allows for controlled, sequential conjugation strategies.

This technical guide provides a comprehensive overview of the applications of this compound, detailing experimental protocols for its functionalization and subsequent use in the synthesis of advanced biotherapeutics.

Core Applications of this compound

The primary utility of this compound lies in its role as a flexible linker. Its bifunctional nature after deprotection of the amine allows for the connection of two different molecular entities. The long PEG chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Key applications include:

  • PROTAC Synthesis: this compound is a valuable tool in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The PEG linker connects the target protein binder to the E3 ligase ligand.

  • Antibody-Drug Conjugate (ADC) Development: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can be used to synthesize the linker that connects the antibody to the drug, enhancing the ADC's solubility and stability.[1]

  • PEGylation of Biomolecules: The process of attaching PEG chains to proteins, peptides, or other biomolecules, known as PEGylation, can improve their therapeutic properties by increasing their hydrodynamic size, which reduces renal clearance and enhances their in vivo half-life.[2][3]

  • Surface and Nanoparticle Functionalization: The terminal functional groups of this compound can be used to modify surfaces and nanoparticles, imparting hydrophilicity and providing sites for the attachment of targeting ligands or therapeutic agents.[4]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound and its common derivatives is presented below. This data is essential for reaction planning and characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)AppearanceStorage Conditions
This compound C₈₁H₁₆₁NO₄₀1797.18>95White to off-white solid or viscous oil-20°C, under inert gas
N-Boc-PEG36-tosylate C₈₈H₁₆₇NO₄₂S1951.33>95White to off-white solid or viscous oil-20°C, under inert gas
N-Boc-PEG36-azide C₈₁H₁₆₀N₄O₃₉1822.17>95White to off-white solid or viscous oil-20°C, under inert gas
N-Boc-PEG36-amine C₈₁H₁₆₂N₂O₃₉1796.20>95White to off-white solid or viscous oil-20°C, under inert gas
N-Boc-PEG36-carboxylic acid C₈₁H₁₅₉NO₄₁1811.16>95White to off-white solid or viscous oil-20°C, under inert gas

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations of this compound. These protocols are based on established organic synthesis techniques and can be adapted for specific research needs.

Functionalization of the Terminal Alcohol

The primary alcohol of this compound is a versatile starting point for introducing a range of functional groups.

The conversion of the terminal alcohol to a tosylate creates an excellent leaving group for subsequent nucleophilic substitution reactions.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (10 mL per gram of PEG) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Tosyl Chloride: Add triethylamine (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM.[5]

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM (e.g., 0-10% methanol).

Tosylation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product N-Boc-PEG36-OH N-Boc-PEG36-OH Reaction Reaction N-Boc-PEG36-OH->Reaction TsCl TsCl TsCl->Reaction Et3N Et3N Et3N->Reaction DCM DCM DCM->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification N-Boc-PEG36-OTs N-Boc-PEG36-OTs Purification->N-Boc-PEG36-OTs

Tosylation of this compound.

A common and reliable method to introduce a terminal amine is through a two-step process involving mesylation followed by azidation and subsequent reduction.

Protocol:

Step 1: Mesylation

  • Dissolution and Cooling: Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of PEG) and cool to 0 °C.

  • Addition of Base and Mesyl Chloride: Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Reaction: Stir at 0 °C for 2-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench with water, separate the organic layer, and wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate to yield N-Boc-PEG36-OMs, which is often used in the next step without further purification.

Step 2: Azidation

  • Dissolution: Dissolve the crude N-Boc-PEG36-OMs in anhydrous dimethylformamide (DMF) (10 mL per gram).

  • Addition of Azide: Add sodium azide (5 equivalents).

  • Reaction: Heat the mixture to 65-80 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with DCM or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography (DCM/methanol gradient) to obtain N-Boc-PEG36-N₃.

Step 3: Staudinger Reduction

  • Dissolution: Dissolve N-Boc-PEG36-N₃ (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 9:1 v/v).

  • Addition of Phosphine: Add triphenylphosphine (1.2 equivalents).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the conversion. Monitor by TLC or LC-MS until the azide starting material is consumed.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography to remove triphenylphosphine oxide. An alternative is to precipitate the product by adding cold diethyl ether.

Amine_Synthesis_Workflow N-Boc-PEG36-OH N-Boc-PEG36-OH N-Boc-PEG36-OMs N-Boc-PEG36-OMs N-Boc-PEG36-OH->N-Boc-PEG36-OMs 1. MsCl, Et3N, DCM N-Boc-PEG36-N3 N-Boc-PEG36-N3 N-Boc-PEG36-OMs->N-Boc-PEG36-N3 2. NaN3, DMF N-Boc-PEG36-NH2 N-Boc-PEG36-NH2 N-Boc-PEG36-N3->N-Boc-PEG36-NH2 3. PPh3, THF/H2O

Conversion of alcohol to amine.

The terminal alcohol can be oxidized to a carboxylic acid using various methods. A mild and efficient method is the TEMPO-mediated oxidation.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of DCM and a saturated aqueous solution of sodium bicarbonate (1:1 v/v).

  • Addition of Catalysts: Add potassium bromide (0.1 equivalents) and (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.05 equivalents).

  • Addition of Oxidant: Cool the vigorously stirred mixture to 0 °C and add an aqueous solution of sodium hypochlorite (bleach, ~10-15% available chlorine) dropwise, maintaining the temperature below 5 °C. The pH of the reaction should be maintained around 9-10.

  • Reaction: Stir at 0 °C for 2-4 hours, then at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a small amount of ethanol. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by silica gel chromatography (DCM/methanol gradient, often with a small amount of acetic acid).

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to reveal the primary amine, which can then be used for conjugation.

Protocol:

  • Dissolution: Dissolve the Boc-protected PEG derivative in DCM or 1,4-dioxane.

  • Addition of Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., triethylamine or saturated sodium bicarbonate solution) and extracted.

Application in PROTAC Synthesis: A Workflow Example

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a functionalized N-Boc-PEG36 linker.

PROTAC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_conjugation1 First Conjugation cluster_deprotection Deprotection cluster_conjugation2 Second Conjugation N-Boc-PEG36-OH N-Boc-PEG36-OH N-Boc-PEG36-X N-Boc-PEG36-Functionalized N-Boc-PEG36-OH->N-Boc-PEG36-X Functionalization Linker_POI Linker-POI Conjugate N-Boc-PEG36-X->Linker_POI POI_Ligand Protein of Interest Ligand POI_Ligand->Linker_POI Amine_Linker_POI Amine-Linker-POI Linker_POI->Amine_Linker_POI Boc Deprotection PROTAC PROTAC Amine_Linker_POI->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC

PROTAC synthesis workflow.

Characterization of this compound and its Derivatives

Accurate characterization of the starting material and its functionalized derivatives is crucial for successful bioconjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the PEG linker and its derivatives. The characteristic repeating ethylene glycol protons appear as a broad multiplet around 3.6 ppm in the ¹H NMR spectrum. The protons of the Boc group appear as a singlet at around 1.4 ppm. The terminal CH₂-OH protons typically appear around 3.7 ppm. Upon functionalization, new signals corresponding to the introduced functional group will appear, and the chemical shift of the terminal CH₂ protons will change.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the PEG derivatives. Due to the nature of PEG, a distribution of ions corresponding to different numbers of ethylene glycol units may be observed, although for discrete PEGs like PEG36, a single major peak is expected.

Conclusion

This compound is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and orthogonal protecting groups enable the precise synthesis of complex biomolecular constructs. The detailed protocols and characterization guidance provided in this technical guide are intended to empower scientists to effectively utilize this important building block in their research endeavors, ultimately contributing to the development of novel and more effective therapeutics.

References

N-Boc-PEG36-alcohol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-PEG36-alcohol, a heterobifunctional linker widely utilized in pharmaceutical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document details the molecule's chemical properties, structure, and applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound is a high-purity, monofunctional polyethylene glycol (PEG) derivative. Its structure is characterized by a 36-unit PEG chain, which imparts significant hydrophilicity, flexibility, and an extended reach.[1] This long PEG spacer is advantageous for bridging target proteins and E3 ubiquitin ligases in PROTAC constructs, potentially enhancing the formation and stability of the ternary complex.[2] The molecule is capped at one end with a tert-butyloxycarbonyl (Boc) protected amine and at the other with a terminal primary alcohol. The Boc protecting group offers a stable yet readily cleavable moiety under mild acidic conditions, enabling sequential and controlled conjugation strategies.[3][4] The terminal hydroxyl group provides a versatile handle for a variety of chemical modifications.[5]

PropertyValueReference
Molecular Weight 1703.04 g/mol
Chemical Formula C77H155NO38
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM
Storage Recommended at -20°C

Strategic Applications in Drug Development

This compound is a key building block in several bioconjugation and drug delivery applications:

  • PROTAC Synthesis: It serves as an extended PEG-based linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

  • PEGylation: The hydrophilic PEG chain can be conjugated to biomolecules to improve their pharmacokinetic and pharmacodynamic properties, such as increased solubility and reduced immunogenicity.

  • Surface Modification: This linker can be used to functionalize the surfaces of nanoparticles, medical devices, and sensors to enhance biocompatibility and prevent biofouling.

  • Linker for Antibody-Drug Conjugates (ADCs): While less common than for PROTACs, PEG linkers like this can be employed in the construction of ADCs to connect the antibody to the cytotoxic payload.

Experimental Protocols

The following are representative protocols for the key chemical transformations involving this compound.

Boc Group Deprotection

This procedure unmasks the primary amine, making it available for subsequent conjugation.

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Under a nitrogen atmosphere, slowly add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Functionalization of the Terminal Alcohol (O-Tosylation)

Activation of the terminal hydroxyl group, for example by tosylation, prepares the linker for nucleophilic substitution.

Reagents and Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • p-toluenesulfonyl chloride (TsCl)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) or DIPEA to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as the linker.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_coupling Sequential Coupling start This compound activated_linker Activated Linker (e.g., N-Boc-PEG36-OTs) start->activated_linker Activate -OH group (e.g., Tosylation) e3_ligand E3 Ligase Ligand (with nucleophile) linker_e3 Boc-Linker-E3 Ligand e3_ligand->linker_e3 deprotected H2N-Linker-E3 Ligand linker_e3->deprotected Boc Deprotection poi_ligand Protein of Interest (POI) Ligand (with electrophile) protac Final PROTAC Molecule deprotected->protac poi_ligand->protac

Caption: Generalized workflow for PROTAC synthesis using this compound.

Signaling Pathway of PROTAC Action

The synthesized PROTAC molecule mediates the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

References

A Technical Guide to the Solubility of N-Boc-PEG36-alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-PEG36-alcohol in common organic solvents. As a heterobifunctional molecule combining a long-chain polyethylene glycol (PEG) linker with a Boc-protected amine and a terminal hydroxyl group, its solubility characteristics are critical for applications in bioconjugation, drug delivery, proteomics (as a PROTAC linker), and surface modification.

While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available qualitative information, discusses the physicochemical principles governing its solubility, and offers a detailed experimental protocol for researchers to determine precise solubility values in their solvents of choice.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C77H155NO38[1]
Molecular Weight 1703.04 g/mol [1]
Appearance White to off-white solid or waxy solid[2]
Purity Typically ≥95%[1]

Qualitative Solubility of N-Boc-PEGylated Alcohols

N-Boc-PEG-alcohols with varying PEG chain lengths are generally reported to be soluble in several common organic solvents. This qualitative data provides a starting point for solvent selection.

SolventQualitative Solubility of N-Boc-PEG-Alcohols
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
N,N-Dimethylformamide (DMF)Soluble
WaterSoluble
Alcohols (e.g., Ethanol)Less Soluble
TolueneLess Soluble
Diethyl EtherNot Soluble

Note: This information is collated from technical data for various N-Boc-PEG-alcohols (e.g., PEG3, PEG4, PEG6, PEG11) and general PEG solubility characteristics.[2] As a general trend, the solubility of polyethylene glycols in some organic solvents may decrease as the molecular weight of the PEG chain increases. Therefore, experimental verification for the high molecular weight this compound is highly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural components and the properties of the solvent.

Caption: Factors influencing the solubility of this compound.

  • PEG Chain Dominance: The long, hydrophilic PEG36 chain imparts significant water solubility and contributes to solubility in polar organic solvents. The ether oxygens can act as hydrogen bond acceptors.

  • End Groups: The terminal hydroxyl group is polar and capable of hydrogen bonding, further enhancing solubility in protic and polar aprotic solvents. The N-Boc group, being more hydrophobic, can influence interactions with less polar solvents.

  • Solvent Properties:

    • Polar Aprotic Solvents (DMSO, DMF): These solvents are highly polar and can effectively solvate the polar PEG chain, leading to good solubility.

    • Chlorinated Solvents (DCM): Dichloromethane is a moderately polar solvent that is effective at dissolving a wide range of organic molecules, including PEGylated compounds.

    • Protic Solvents (Alcohols): While PEGs are soluble in some alcohols, solubility can be lower compared to more polar aprotic solvents.

  • Temperature: For some solvents, such as toluene and isopropanol, increasing the temperature can enhance the solubility of PEG compounds.

Experimental Protocol for Determining Solubility

Given the absence of published quantitative data, the following experimental workflow is provided for researchers to determine the solubility of this compound in specific organic solvents. This protocol is based on the widely accepted shake-flask method.

Solubility_Determination_Workflow start Start prep Prepare Saturated Solution (Excess this compound in solvent) start->prep equilibrate Equilibrate (e.g., 24-48h at constant temp.) prep->equilibrate separate Separate Solid and Liquid (Centrifugation or Filtration) equilibrate->separate quantify Quantify Solute in Supernatant separate->quantify gravimetric Gravimetric Analysis (Solvent Evaporation) quantify->gravimetric Method 1 hplc HPLC Analysis (Requires Calibration Curve) quantify->hplc Method 2 calculate Calculate Solubility (e.g., mg/mL or g/L) gravimetric->calculate hplc->calculate end End calculate->end

References

An In-Depth Technical Guide to N-Boc-PEG36-alcohol for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-Boc-PEG36-alcohol has emerged as a critical tool, primarily for its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, key suppliers, and detailed experimental protocols for its application in drug discovery.

Core Properties and Supplier Information

This compound, a high-purity, monofunctional polyethylene glycol (PEG) derivative, is characterized by a terminal alcohol group and a tert-butyloxycarbonyl (Boc)-protected amine. The extensive PEG36 spacer enhances hydrophilicity, provides significant spatial separation, and increases the solubility of the resulting conjugates. While some suppliers list the CAS number as not available for this specific PEG chain length, the CAS number for the closely related N-Boc-PEG12-alcohol is 159156-95-3, which is sometimes used as a reference.

PropertyValueSource
Chemical Name This compound; t-Boc-N-Amido-PEG36-alcoholMultiple Suppliers
CAS Number 159156-95-3 (for related PEG12 variant)AxisPharm, Vector Labs
Molecular Formula C77H155NO38MedchemExpress, BOC Sciences
Molecular Weight ~1703.04 g/mol MedchemExpress, BOC Sciences
Purity ≥95% or ≥96%Multiple Suppliers
Appearance White to off-white solid or viscous liquidBOC Sciences
Storage -20°C, protected from light and moistureAxisPharm

Key Suppliers:

  • MedchemExpress

  • AxisPharm

  • BroadPharm

  • BOC Sciences

  • XinYanBio

The Role of this compound in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[2] PEG linkers, such as this compound, are frequently employed due to their ability to increase solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[3][4]

The this compound linker offers two points of functionality:

  • Boc-protected Amine: The Boc group can be readily removed under acidic conditions to reveal a primary amine. This amine can then be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand via amide bond formation.

  • Terminal Alcohol: The hydroxyl group can be activated or converted to other functional groups for conjugation. For instance, it can be oxidized to a carboxylic acid for coupling with an amine-containing molecule.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a stepwise approach: Boc deprotection followed by amide bond formation.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Reagents and Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in DCM (e.g., 0.1 M concentration).

  • Under a nitrogen atmosphere, add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (H2N-PEG36-alcohol) is often used in the subsequent step without further purification.

Protocol 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand

This protocol outlines the formation of an amide bond between the deprotected PEG linker and a ligand containing a carboxylic acid.

Reagents and Materials:

  • H2N-PEG36-alcohol (from Protocol 1)

  • Carboxylic acid-functionalized ligand (e.g., a warhead for the target protein) (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of H2N-PEG36-alcohol in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine) to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the conjugated product.

The terminal alcohol of the resulting conjugate can then be further functionalized, for example, by oxidation to a carboxylic acid, to allow for the coupling of the second ligand (either the E3 ligase binder or the target protein warhead).

Visualizing the PROTAC Mechanism and Synthesis

To better understand the role of this compound in drug discovery, the following diagrams illustrate the general workflow of PROTAC synthesis and the mechanism of action of PROTACs.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_PEG_OH N-Boc-PEG36-OH Deprotection Boc Deprotection (TFA/DCM) Boc_PEG_OH->Deprotection Amine_PEG_OH H2N-PEG36-OH Deprotection->Amine_PEG_OH Coupling1 Amide Coupling (HATU/DIPEA) Amine_PEG_OH->Coupling1 Ligand1_COOH Ligand 1 (Warhead) -COOH Ligand1_COOH->Coupling1 Ligand1_PEG_OH Ligand 1-PEG36-OH Coupling1->Ligand1_PEG_OH Oxidation Oxidation of Alcohol (e.g., TEMPO) Ligand1_PEG_OH->Oxidation Ligand1_PEG_COOH Ligand 1-PEG36-COOH Oxidation->Ligand1_PEG_COOH Coupling2 Amide Coupling (HATU/DIPEA) Ligand1_PEG_COOH->Coupling2 Ligand2_NH2 Ligand 2 (E3 Ligand) -NH2 Ligand2_NH2->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex Recycling Recycling PROTAC->Recycling E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC releases Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ubiquitin Ub->Ternary_Complex transfers Ub to POI Ub_Cascade Ubiquitination Cascade (E1, E2) Ub_Cascade->Ub activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome is recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

An In-depth Technical Guide to N-Boc-PEG36-alcohol as a Versatile Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG36-alcohol is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and particularly in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a detailed overview of its core mechanism of action, chemical properties, and practical applications, supported by experimental protocols and quantitative data.

The structure of this compound comprises three key functional components:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under various conditions and its facile removal under acidic conditions allow for controlled, stepwise synthesis, preventing unwanted side reactions of the primary amine.[1]

  • A Polyethylene Glycol (PEG) Spacer: The 36-unit PEG chain is a long, flexible, and hydrophilic spacer. This component is crucial for enhancing the solubility and bioavailability of the resulting conjugate.[] In the context of PROTACs, the length of the PEG linker is a critical parameter that influences the formation of a stable ternary complex between the target protein and the E3 ligase, thereby affecting degradation efficiency.[3][4]

  • A Terminal Hydroxyl Group: The primary alcohol at the terminus of the PEG chain provides an additional site for chemical modification. This hydroxyl group can be activated or converted into other functional groups for subsequent conjugation reactions.

Core Mechanism of Action

The utility of this compound as a linker stems from its bifunctional nature, allowing for the sequential and controlled conjugation of two different molecules. The general workflow involves two main stages: deprotection of the amine and subsequent coupling, or activation of the alcohol and its subsequent reaction.

Boc Deprotection and Amine Reactivity

The primary mechanism involves the removal of the Boc protecting group to expose a reactive primary amine. This is typically achieved under mild acidic conditions. The liberated amine can then be coupled to a variety of functional groups, most commonly carboxylic acids, to form a stable amide bond.

dot

Caption: Workflow for Boc deprotection and subsequent amine coupling.

Activation of the Terminal Alcohol

The terminal hydroxyl group is less reactive than the amine but can be readily activated to participate in conjugation reactions. A common strategy is to convert the alcohol into a better leaving group, such as a tosylate, which can then react with nucleophiles like amines or thiols on a second molecule of interest.

dot

Caption: Activation of the terminal alcohol and subsequent conjugation.

Application in PROTAC Development

A prominent application of this compound is in the synthesis of PROTACs. These molecules induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase. The PEG linker physically bridges the POI ligand and the E3 ligase ligand. The length and flexibility of the PEG chain are critical for the formation of a productive ternary complex, which leads to ubiquitination and subsequent degradation of the POI by the proteasome.

dot

PROTAC_MoA POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI Ub Ubiquitin Ub->UbiquitinatedPOI Ubiquitination Proteasome Proteasome UbiquitinatedPOI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data

The length of the PEG linker significantly impacts the efficacy of a PROTAC. The optimal linker length is target-dependent and must be determined empirically. Below is a summary of data from a study on estrogen receptor (ER) targeting PROTACs, illustrating the effect of linker length on degradation.

PROTACLinker Length (atoms)ER Binding Affinity (Ki, nM)% ER Degradation (at 100 nM)
PROTAC 9 9~50~20%
PROTAC 12 16~50>80%
PROTAC 16 16~50>80%
PROTAC 19 19~50~60%
PROTAC 21 21~50~40%
Data synthesized from Cyrus et al.[4]

As the table shows, a 16-atom linker length was optimal for ER degradation in this system, while shorter or longer linkers resulted in reduced efficacy.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using TFA

This protocol describes the standard procedure for removing the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting TFA salt of the amine-PEG36-alcohol can be used directly in the next step. For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: EDC/NHS Coupling of Amine-PEG36-alcohol to a Carboxylic Acid

This protocol details the formation of an amide bond between the deprotected linker and a molecule containing a carboxylic acid.

Materials:

  • Amine-PEG36-alcohol (from Protocol 1)

  • Carboxylic acid-containing molecule (Molecule 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq.), NHS (1.2 eq.), and EDC (1.2 eq.) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.

  • Add a solution of Amine-PEG36-alcohol (1.0 eq.) in anhydrous DMF or DCM to the reaction mixture. If the amine is in its salt form, add DIPEA (2-3 eq.) to neutralize it.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Conclusion

This compound is a highly versatile and valuable tool in modern drug development and bioconjugation. Its well-defined structure, featuring a selectively deprotectable amine, a flexible and solubilizing PEG spacer, and a modifiable terminal alcohol, provides researchers with a robust platform for the synthesis of complex biomolecules. The principles of its mechanism of action, rooted in controlled, sequential chemical reactions, enable the precise construction of targeted therapeutics like PROTACs, where linker properties are paramount to efficacy. The provided protocols and data serve as a guide for the effective implementation of this linker in research and development settings.

References

An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex, multi-step processes required for drug development and bioconjugation. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most utilized protecting groups for amines.[1] When combined with Poly(ethylene glycol) (PEG) linkers, Boc protection offers a robust and versatile tool for creating sophisticated biomolecules and drug delivery systems.[2][3] This guide provides a comprehensive overview of the chemistry, application, and experimental considerations of Boc-protected PEG linkers.

Core Concepts: The Synergy of Boc and PEG

Poly(ethylene glycol) (PEG) Linkers: PEG is a hydrophilic, biocompatible polymer that, when attached to therapeutic molecules (a process called PEGylation), can enhance solubility, extend circulation half-life, and reduce immunogenicity.[4][5] PEG linkers are chains of PEG with reactive functional groups at their termini, allowing them to covalently connect different molecules.

The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group used to temporarily mask a reactive amine functional group as a less reactive carbamate. This protection is crucial in multi-step syntheses to prevent unwanted side reactions at the amine. Its key advantage lies in its stability to a wide range of reaction conditions while being easily removable with mild acids like trifluoroacetic acid (TFA).

The combination, a Boc-protected PEG linker , is a heterobifunctional molecule featuring a temporarily inactivated amine at one end of a PEG chain and a second, different reactive group at the other end. This design allows for controlled, sequential reactions—a critical strategy in constructing complex molecules like Antibody-Drug Conjugates (ADCs) or PROTACs.

The Chemistry of Boc Protection and Deprotection

The utility of the Boc group is defined by the reliability of its application (protection) and removal (deprotection).

Protection Mechanism: An amine is typically protected using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which abstracts a proton from the now-protonated amine to yield the stable, protected N-Boc carbamate. The formation of CO₂ gas provides a strong thermodynamic driving force for the reaction.

Deprotection Mechanism: Boc deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves protonation of the carbonyl oxygen of the carbamate by the acid. This is followed by the cleavage of the carbon-oxygen bond to release the highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine as its corresponding ammonium salt (e.g., TFA salt). The formation of gaseous isobutene from the t-butyl cation is another feature of this process.

A logical diagram illustrating the protection/deprotection cycle is shown below.

Boc_Cycle cluster_protection Protection cluster_deprotection Deprotection FreeAmine R-NH₂ (Free Amine) Boc2O Boc₂O FreeAmine->Boc2O + ProtectedAmine R-NH-Boc (Protected) Acid Acid (e.g., TFA) ProtectedAmine->Acid + DeprotectedAmine R-NH₃⁺ (Amine Salt) DeprotectedAmine->FreeAmine Neutralization (Base) Boc2O->ProtectedAmine Forms stable carbamate Acid->DeprotectedAmine Cleavage

Caption: The logical cycle of Boc protection and deprotection of an amine.

Quantitative Data and Reaction Parameters

The efficiency of Boc protection and deprotection is critical for overall yield and purity. The following tables summarize typical conditions and outcomes.

Table 1: General Conditions for Boc Protection of Amines

Parameter Value / Condition Notes
Reagent Di-tert-butyl dicarbonate (Boc₂O) Also known as Boc anhydride.
Solvent THF, DCM, Acetonitrile, Water, or solvent-free PEG can act as a medium itself.
Base (Optional) Triethylamine (TEA), DMAP, NaOH Base is not strictly required but can accelerate the reaction.
Temperature Room Temperature (20-25 °C) to 40 °C Reaction is typically fast and mild.
Reaction Time 30 minutes to a few hours Varies with substrate and conditions.

| Typical Yield | >95% | Generally a high-yielding reaction. |

Table 2: General Conditions for Boc Deprotection using TFA

Parameter Value / Condition Reference
Reagent Trifluoroacetic Acid (TFA) A strong acid that enables clean cleavage.
Solvent Dichloromethane (DCM) A common solvent that provides good solubility.
TFA Concentration 20-50% (v/v) in DCM Higher concentrations can be used if needed.
Temperature 0 °C to Room Temperature (20-25 °C) Often started at 0°C and allowed to warm.
Reaction Time 30 minutes - 2 hours Monitored by TLC or LC-MS for completion.

| Scavengers (Optional) | Triisopropylsilane (TIS), Water, Anisole | Used to trap the reactive t-butyl cation intermediate. |

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results.

Protocol 1: Boc Protection of an Amine-Terminated PEG

  • Materials: Amine-PEG-X (e.g., NH₂-PEG-COOH), Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA, optional), Magnetic stirrer and stir bar, Round-bottom flask.

  • Methodology:

    • Dissolve the amine-terminated PEG linker (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Add TEA (1.2 equivalents) to the solution, if using a base.

    • Add Boc₂O (1.1-1.5 equivalents) to the stirring solution at room temperature.

    • Stir the reaction mixture for 2-4 hours. Monitor the reaction's progress by TLC (staining with ninhydrin to detect free amines) or LC-MS until the starting material is fully consumed.

    • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M citric acid), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

    • Characterize the final product using ¹H NMR and Mass Spectrometry to confirm structure and purity.

Protocol 2: Boc Deprotection of a PEG Linker using TFA

  • Materials: Boc-NH-PEG-X, Anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS, optional scavenger), Round-bottom flask, Magnetic stirrer, Rotary evaporator.

  • Methodology:

    • Dissolve the Boc-protected PEG linker (1 equivalent) in anhydrous DCM (at a concentration of 0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • If required, add a scavenger such as TIS (2.5-5% v/v).

    • Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. The ¹H NMR signal for the Boc group's tert-butyl protons (a singlet around 1.4 ppm) should also disappear.

    • Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate with toluene (3 times).

    • The resulting product is the amine as its TFA salt, which can often be used directly in the next step.

    • For neutralization, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Separate the organic layer, dry over Na₂SO₄, and concentrate to obtain the free amine.

Applications and Experimental Workflow

Boc-protected PEG linkers are instrumental in the synthesis of complex bioconjugates. A typical workflow involves several sequential steps, as illustrated below.

Bioconjugation_Workflow start Start: Boc-NH-PEG-COOH step1 Step 1: Activate COOH (e.g., with NHS/EDC) start->step1 step2 Step 2: Conjugate to Biomolecule (e.g., Antibody Lysine) step1->step2 intermediate Intermediate: Antibody-PEG-NH-Boc step2->intermediate step3 Step 3: Deprotect Boc Group (TFA in DCM) intermediate->step3 step4 Step 4: Conjugate Payload (e.g., Activated Drug) step3->step4 final Final Product: Antibody-Drug Conjugate (ADC) step4->final

Caption: A generalized workflow for synthesizing an ADC using a Boc-protected PEG linker.

This stepwise approach ensures that the amine on the PEG linker does not interfere with the initial conjugation to the antibody and is only revealed when it is time to attach the payload.

Role in Modulating Signaling Pathways

PEGylation can fundamentally alter how a therapeutic agent interacts with biological systems, including cellular signaling pathways. By increasing a drug's hydrodynamic size, PEGylation can prolong its circulation time, allowing for sustained interaction with cell surface receptors. However, it can also introduce steric hindrance, potentially reducing the binding affinity for its target. This trade-off between pharmacokinetics (PK) and pharmacodynamics (PD) is a key consideration in drug design.

For example, a PEGylated growth factor might exhibit prolonged signaling activity due to its extended half-life in the bloodstream, leading to a more sustained downstream effect on pathways like the MAPK/ERK pathway.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor (e.g., EGFR) Ras Ras Receptor->Ras Activates PEG_Ligand PEGylated Ligand PEG_Ligand->Receptor Binds & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Illustrative signaling cascade (MAPK pathway) activated by a PEGylated ligand.

References

The Double-Edged Sword: Unraveling the Role of PEG Chain Length in Biocompatibility

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG)ylation is a cornerstone strategy in drug delivery and biomaterial design, aimed at enhancing biocompatibility and extending the circulation half-life of therapeutics. The length of the PEG chain is a critical parameter that profoundly influences the interactions of PEGylated materials with biological systems. This technical guide provides an in-depth analysis of how PEG chain length modulates key biocompatibility parameters, including protein adsorption, cellular uptake, and immunogenicity. While "PEG36" is not a standard nomenclature in the field, this guide will address the principles of PEG chain length, which are universally applicable. We will delve into the nuanced effects of varying PEG molecular weights, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Significance of PEG Chain Length

PEGylation, the process of attaching PEG chains to molecules or surfaces, creates a hydrophilic shield that can mask the underlying material from the biological environment.[1] This "stealth" effect is primarily attributed to the large hydrodynamic radius and flexibility of the PEG chains, which sterically hinder the approach of proteins and cells.[2][3] However, the effectiveness of this shielding is not uniform and is critically dependent on the length of the PEG chains.

Generally, longer PEG chains are thought to provide a more effective barrier against protein adsorption and subsequent recognition by the immune system.[1] This can lead to prolonged systemic circulation times for PEGylated nanoparticles and therapeutics.[4] Conversely, shorter PEG chains may offer less steric hindrance, potentially leading to increased protein binding and faster clearance. However, this relationship is not always linear, and an optimal PEG chain length often represents a compromise between maximizing the "stealth" effect and maintaining the biological activity and targeting capabilities of the modified entity. This guide will explore these complexities to provide a clear understanding of how to rationally design PEGylated systems for optimal biocompatibility.

Impact of PEG Chain Length on Key Biocompatibility Parameters

The biocompatibility of a PEGylated material is a multifactorial property. Here, we dissect the influence of PEG chain length on three critical aspects: protein adsorption, cellular uptake, and immunogenicity.

Protein Adsorption: The First Biological Hurdle

Upon introduction into a biological fluid, the surface of any material is immediately coated with a layer of proteins, known as the protein corona. The composition and conformation of this corona dictate the subsequent biological fate of the material. PEGylation is a widely used strategy to minimize this protein adsorption.

The length of the PEG chain plays a crucial role in preventing protein opsonization. Longer PEG chains create a thicker, more effective steric barrier that repels proteins. However, the relationship between PEG chain length and protein resistance is also influenced by the grafting density of the PEG chains on the surface. At high grafting densities, PEG chains adopt a "brush" conformation, which is highly effective at preventing protein adsorption. At lower densities, they adopt a more mushroom-like conformation, which is less effective.

Interestingly, some studies have shown that for certain nanoparticles, increasing the PEG molecular weight can lead to a decrease in grafting density, which may paradoxically weaken the resistance to protein adsorption. Furthermore, monodisperse PEG chains (of a uniform length) have been shown to be significantly more effective at reducing protein adsorption compared to polydisperse PEG chains of a similar average molecular weight.

Table 1: Influence of PEG Chain Length on Protein Adsorption

PEG Molecular Weight (Da)Nanoparticle SystemProtein SourceEffect on Protein AdsorptionReference
1,000, 2,000, 5,000Cationic LiposomesHuman PlasmaIncreasing PEG length reduced protein adsorption.
2,000, 5,000, 10,000Magnetic Nanoporous Silica NanoparticlesNot SpecifiedLonger PEG chains did not further decrease the BET surface area beyond 5 kDa, suggesting a limit to the effect on surface properties.
5,000, 10,000, 30,000Gold NanoparticlesBovine Serum Albumin (BSA), Fetal Bovine Serum (FBS), Human SerumShorter PEG chains (5k) were more effective at passivating the surface against protein adsorption.
36 and 45 repeating units (monodisperse) vs. 2,000 (polydisperse)Gold NanoparticlesBSA, FBS, Human SerumMonodisperse PEG-AuNPs showed significantly less protein adsorption compared to polydisperse PEG2k-AuNPs.
Cellular Uptake: A Balancing Act

The interaction of PEGylated materials with cells is a critical determinant of their efficacy and toxicity. The PEG layer can significantly influence cellular uptake, primarily by reducing interactions with cell surface receptors and phagocytic cells.

Generally, longer PEG chains lead to a greater reduction in cellular uptake, particularly by macrophages of the mononuclear phagocyte system (MPS). This is a key mechanism by which PEGylation prolongs the circulation time of nanomedicines. However, excessive PEGylation with very long chains can also hinder the uptake by target cells, thereby reducing the therapeutic efficacy of targeted drug delivery systems.

The effect of PEG chain length on cellular uptake can also be cell-type specific. For instance, in some cancer cell lines, a moderate PEG chain length may be optimal for achieving a balance between avoiding MPS uptake and allowing for sufficient internalization into the target cancer cells. Furthermore, the shape of the nanoparticle can also interact with the PEG chain length to influence cellular uptake, with spherical nanoparticles generally showing the highest uptake rates.

Table 2: Influence of PEG Chain Length on Cellular Uptake

PEG Molecular Weight (Da)Nanoparticle SystemCell Line(s)Effect on Cellular UptakeReference
1,000, 2,000, 5,000Gold NanoparticlesRAW 264.7 (macrophages)Longer PEG chains (5 kDa) led to the lowest uptake.
1,000, 2,000, 5,000Cationic LiposomesPC3 (prostate cancer)PEG2k was found to be the best compromise for balancing anti-opsonization and cellular uptake.
2,000, 5,000, 10,000Magnetic Nanoporous Silica NanoparticlesPrimary Murine MacrophagesNo significant differences in the onset or intensity of internalization were observed between the different PEG chain lengths.
600 vs. 2,000Dendron MicellesKB and MCF-7 cellsShorter PEG chains (600 Da) enhanced charge-dependent cellular interactions.
Immunogenicity and Complement Activation: The "Stealth" Façade

While PEG is often considered non-immunogenic, there is growing evidence that PEGylated materials can elicit an immune response, including the production of anti-PEG antibodies. This can lead to the accelerated blood clearance (ABC) phenomenon upon repeated administration of PEGylated therapeutics and, in some cases, hypersensitivity reactions.

The immunogenicity of PEG is thought to be related to its hapten-like properties, where PEG itself is not immunogenic but can become so when conjugated to a carrier molecule like a protein or a nanoparticle. The length of the PEG chain may play a role in this immunogenicity, although the exact relationship is still under investigation. Some studies suggest that any chemical modification of the PEG terminus can enhance its immunogenicity.

Furthermore, PEGylated materials can activate the complement system, a key component of the innate immune system. This activation can occur through the alternative and lectin pathways and can lead to the generation of anaphylatoxins that trigger inflammatory responses. Longer PEG chains have been shown to be more effective at triggering complement activation on a molar basis. This is a critical consideration for the safety of intravenously administered PEGylated products.

Table 3: Influence of PEG Chain Length on Immunological Responses

PEG Molecular Weight (Da)Biological ResponseKey FindingsReference
Various (e.g., 1960)Complement Activation (Bb generation)Longer PEG molecules were more effective in triggering complement activation. PEG1960 did not elevate Bb levels even at high concentrations.
5,000 vs. 20,000Immunogenicity of PEGylated ProteinsThe impact of PEG size on immunogenicity was inconsistent and depended on the protein, animal strain, and administration route.
660Complement Activation by Lipid NanocapsulesHigh-density 660 Da PEG provided a protective effect against complement activation, but this protection decreased with increasing nanoparticle size.

Experimental Protocols

To facilitate reproducible research in this area, this section provides detailed methodologies for key experiments used to assess the biocompatibility of PEGylated materials.

Protein Adsorption Quantification

Objective: To quantify the amount of protein that adsorbs to the surface of PEGylated nanoparticles.

Method: Bicinchoninic Acid (BCA) Protein Assay

  • Nanoparticle Incubation: Incubate a known concentration of PEGylated nanoparticles with a protein solution (e.g., human serum, fetal bovine serum, or a specific protein like bovine serum albumin) at 37°C for a specified time (e.g., 1 hour).

  • Separation of Nanoparticles: Pellet the nanoparticles by centrifugation at a speed and duration sufficient to separate them from the supernatant containing unbound proteins.

  • Washing: Carefully remove the supernatant and wash the nanoparticle pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any loosely bound proteins. Repeat the centrifugation and washing steps multiple times (e.g., three times).

  • Protein Quantification: Resuspend the final nanoparticle pellet in a known volume of buffer. Use a commercial BCA Protein Assay Kit according to the manufacturer's instructions to determine the protein concentration in the resuspension.

  • Standard Curve: Prepare a standard curve using known concentrations of the protein used for incubation.

  • Calculation: Calculate the amount of adsorbed protein per unit of nanoparticles (e.g., µg protein/mg nanoparticles) by comparing the absorbance of the sample to the standard curve.

Cellular Uptake Analysis

Objective: To quantify the internalization of fluorescently labeled PEGylated nanoparticles into cells.

Method: Flow Cytometry

  • Cell Culture: Seed cells (e.g., macrophages or a cancer cell line) in a multi-well plate and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with a suspension of fluorescently labeled PEGylated nanoparticles at various concentrations and for different time points. Include an untreated control group.

  • Washing: After incubation, wash the cells thoroughly with PBS to remove any non-internalized nanoparticles.

  • Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Measure the mean fluorescence intensity of the cell population to quantify the amount of nanoparticle uptake. The percentage of fluorescently positive cells can also be determined.

Cytotoxicity Assessment

Objective: To evaluate the effect of PEGylated nanoparticles on cell viability.

Method: MTS Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Nanoparticle Treatment: Expose the cells to a range of concentrations of the PEGylated nanoparticles for a specific duration (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTS Reagent Addition: After the incubation period, add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) to each well.

  • Incubation: Incubate the plate at 37°C for a period of 1-4 hours. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Complement Activation Assay

Objective: To measure the activation of the complement system by PEGylated materials.

Method: SC5b-9 ELISA

  • Serum Incubation: Incubate the PEGylated material with normal human serum at 37°C for a defined period (e.g., 30 minutes). Include a negative control (saline) and a positive control (e.g., zymosan).

  • Sample Collection: Stop the reaction by adding a buffer containing a chelating agent like EDTA to prevent further complement activation.

  • ELISA Procedure: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of the soluble terminal complement complex (SC5b-9) in the serum samples. This involves coating a microplate with an antibody specific for a component of the SC5b-9 complex, adding the serum samples, and then detecting the bound SC5b-9 with a secondary, enzyme-linked antibody.

  • Data Analysis: Generate a standard curve using known concentrations of purified SC5b-9. Calculate the concentration of SC5b-9 in the experimental samples by comparing their absorbance values to the standard curve. An increase in SC5b-9 levels indicates complement activation.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Protein_Corona_Formation cluster_0 Biological Environment cluster_1 Interaction cluster_2 Outcome Nanoparticle PEGylated Nanoparticle Adsorption Protein Adsorption Nanoparticle->Adsorption Proteins Plasma Proteins Proteins->Adsorption Corona Protein Corona Formation Adsorption->Corona Recognition Immune Cell Recognition Corona->Recognition Clearance Systemic Clearance Recognition->Clearance

Caption: Formation of the protein corona on a PEGylated nanoparticle.

Cellular_Uptake_Workflow cluster_workflow Flow Cytometry for Cellular Uptake A 1. Seed cells in a multi-well plate B 2. Incubate with fluorescently labeled PEGylated nanoparticles A->B C 3. Wash cells to remove non-internalized nanoparticles B->C D 4. Detach cells from the plate C->D E 5. Analyze cells using a flow cytometer D->E F 6. Quantify mean fluorescence intensity E->F

Caption: Experimental workflow for quantifying cellular uptake.

Complement_Activation_Pathway cluster_pathway Complement Activation by PEGylated Surfaces PEG_Surface PEGylated Surface Alternative_Pathway Alternative Pathway PEG_Surface->Alternative_Pathway Lectin_Pathway Lectin Pathway PEG_Surface->Lectin_Pathway C3_Convertase C3 Convertase Alternative_Pathway->C3_Convertase Lectin_Pathway->C3_Convertase C3a C3a (Anaphylatoxin) C3_Convertase->C3a C5_Convertase C5 Convertase C3_Convertase->C5_Convertase Inflammation Inflammation C3a->Inflammation C5a C5a (Anaphylatoxin) C5_Convertase->C5a MAC Membrane Attack Complex (C5b-9) C5_Convertase->MAC C5a->Inflammation

Caption: Simplified signaling pathway of complement activation.

Conclusion and Future Directions

The length of the PEG chain is a critical design parameter that profoundly impacts the biocompatibility of PEGylated materials. While longer PEG chains can offer superior "stealth" properties by reducing protein adsorption and cellular uptake, they can also potentially trigger complement activation and, in some cases, may not be the optimal choice for targeted delivery systems. Conversely, shorter PEG chains may be less effective at shielding but could be advantageous in specific applications.

The choice of PEG chain length must be carefully considered in the context of the specific application, the nature of the core material, and the desired biological outcome. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to rationally design and optimize PEGylated systems for improved safety and efficacy.

Future research should focus on developing a more predictive understanding of the structure-activity relationships of PEGylated materials. This includes investigating the role of PEG architecture (e.g., linear vs. branched), the influence of the chemical linkage between PEG and the core material, and the development of novel, less immunogenic alternatives to PEG. A deeper understanding of the molecular mechanisms underlying the immune response to PEGylated materials is also crucial for the development of the next generation of safe and effective nanomedicines and biomaterials.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing the long-chain polyethylene glycol (PEG) linker, N-Boc-PEG36-alcohol. PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The modular design of PROTACs, comprising a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization.[1][2]

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[3] PEG linkers are widely used due to their ability to enhance solubility, improve cell permeability, and provide synthetic versatility to modulate linker length. This compound offers a significant linker length, which can be advantageous for spanning the distance between the target protein and the E3 ligase, potentially leading to more favorable ternary complex geometry and improved degradation efficiency. However, it is important to note that the optimal linker length is target-dependent and often requires empirical determination.

Data Presentation

The following tables summarize representative quantitative data for PROTACs with varying PEG linker lengths. It is important to note that specific data for PROTACs synthesized with this compound is not extensively available in the public domain. Therefore, the data presented below is for illustrative purposes to highlight the impact of linker length on PROTAC performance and should be considered as a general guide.

Table 1: Representative Degradation Activity of BRD4-Targeting PROTACs with Different Linker Lengths

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG9>5000<20
PROTAC-2PEG1285065
PROTAC-3PEG1615090
PROTAC-4Alkyl/Ether21396

Data is hypothetical and compiled for illustrative purposes based on general trends reported in the literature.

Table 2: Representative Physicochemical Properties of PROTACs with Varying Linker Types

PROTACLinker TypeMolecular Weight (Da)cLogPTPSA (Ų)
PROTAC-AAlkyl (10 atoms)~8505.2180
PROTAC-BPEG (4 units)~9504.5220
PROTAC-CPEG (8 units)~11303.8280

Data is hypothetical and compiled for illustrative purposes.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. The synthesis is typically performed in a modular fashion, involving the activation of the linker, coupling to the E3 ligase ligand, deprotection, and final conjugation to the target protein ligand.

Protocol 1: Activation of this compound (Tosylation)

This step activates the terminal hydroxyl group of the PEG linker, converting it into a good leaving group for subsequent nucleophilic substitution.

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add TEA or DIPEA (1.5 - 2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated linker, N-Boc-PEG36-OTs.

Tosylation_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_base Add TEA or DIPEA dissolve->add_base cool Cool to 0 °C add_base->cool add_tscl Add TsCl solution cool->add_tscl react Stir overnight at RT add_tscl->react workup Aqueous Workup react->workup product N-Boc-PEG36-OTs workup->product

Caption: Workflow for the tosylation of this compound.

Protocol 2: Coupling of N-Boc-PEG36-OTs to an Amine-Containing E3 Ligase Ligand

This protocol describes the conjugation of the activated PEG linker to an E3 ligase ligand that possesses a nucleophilic amine or hydroxyl group.

Materials and Reagents:

  • N-Boc-PEG36-OTs (from Protocol 1)

  • Amine- or Hydroxyl-containing E3 Ligase Ligand (e.g., pomalidomide derivative)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine- or hydroxyl-containing E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq) or K2CO3 (3.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add a solution of N-Boc-PEG36-OTs (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 ligase ligand-PEG36-Boc conjugate.

Protocol 3: Boc Deprotection

This step removes the Boc protecting group to reveal a primary amine, which is then used for coupling to the target protein ligand.

Materials and Reagents:

  • E3 ligase ligand-PEG36-Boc conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 ligase ligand-PEG36-Boc conjugate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.

  • The resulting amine (as a TFA salt) is typically used in the next step without further purification.

Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-protected conjugate in DCM/TFA start->dissolve react Stir at RT for 1-2h dissolve->react concentrate Concentrate under reduced pressure react->concentrate coevaporate Co-evaporate with DCM concentrate->coevaporate product Amine-TFA salt coevaporate->product

Caption: Workflow for the Boc deprotection of the PEG-linked conjugate.

Protocol 4: Final PROTAC Synthesis via Amide Coupling

This final step couples the deprotected E3 ligase ligand-linker intermediate with a target protein ligand that contains a carboxylic acid functional group.

Materials and Reagents:

  • Amine-TFA salt (from Protocol 3)

  • Target Protein Ligand with a carboxylic acid (Warhead-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Warhead-COOH (1.0 eq) and the peptide coupling reagent (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the Amine-TFA salt (1.1 eq) and additional DIPEA (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Mandatory Visualizations

The following diagrams illustrate the general mechanism of action of a PROTAC and the overall synthetic workflow described in the protocols.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E2 Ligase Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-Ub Tag Degradation Degradation Proteasome->Degradation Ub Ub Recycling->PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Final Coupling Linker This compound Activation Tosylation Linker->Activation E3_Ligand E3 Ligase Ligand (with -NH2 or -OH) Coupling1 Nucleophilic Substitution E3_Ligand->Coupling1 Warhead Target Protein Ligand (with -COOH) Coupling2 Amide Coupling Warhead->Coupling2 Activated_Linker N-Boc-PEG36-OTs Activation->Activated_Linker Activated_Linker->Coupling1 Intermediate1 E3 Ligand-PEG36-Boc Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 E3 Ligand-PEG36-NH2 (TFA Salt) Deprotection->Intermediate2 Intermediate2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: Overall workflow for PROTAC synthesis using this compound.

References

Application Notes and Protocols for N-Boc-PEG36-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1][] Polyethylene glycol (PEG) linkers have become integral in modern ADC design due to their ability to enhance hydrophilicity, improve in vivo stability, and reduce aggregation, particularly with hydrophobic payloads.[][3]

This document provides detailed application notes and protocols for the use of N-Boc-PEG36-alcohol, a long-chain, monodisperse PEG linker, in the development of ADCs. The extended 36-unit PEG chain offers significant advantages in modulating the physicochemical properties of the resulting conjugate.

The Role of this compound in ADC Development

This compound is a heterobifunctional linker featuring a Boc-protected amine at one terminus and a hydroxyl group at the other, connected by a 36-unit polyethylene glycol chain. This structure provides a versatile platform for ADC construction. The Boc-protected amine allows for controlled, sequential conjugation to a cytotoxic payload, while the terminal alcohol can be activated for subsequent attachment to an antibody.

The key advantages of employing a long-chain PEG linker like PEG36 include:

  • Enhanced Hydrophilicity: The extended PEG chain imparts significant hydrophilicity to the ADC, which can mitigate the aggregation often caused by hydrophobic payloads and improve overall solubility.[3]

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a protective hydration shell around the payload, potentially leading to a longer circulation half-life and reduced clearance rates. This can result in increased tumor accumulation and enhanced efficacy.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, potentially reducing the immunogenicity of the ADC.

  • Increased Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing aggregation, long-chain PEG linkers can enable the development of ADCs with higher, yet well-tolerated, drug loading.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. While data for a PEG36 linker is not extensively published, the following tables summarize findings from studies on various PEG linker lengths, illustrating the general trends observed.

Table 1: Quantitative Impact of PEG Linker Length on ADC Performance

PEG Linker LengthDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (Fold Reduction vs. No PEG)Plasma Half-Life (Fold Increase vs. No PEG)In Vivo Antitumor EfficacyReference(s)
No PEG Not Specified1x1xBaseline
PEG8 8Variable (Minimal Impact)Significantly IncreasedImproved
PEG12 8Variable (Minimal Impact)Significantly IncreasedImproved
PEG24 8Variable (Minimal Impact)Significantly Increased75-85% Tumor Growth Inhibition
4 kDa Not Specified4.5x2.5xImproved
10 kDa Not Specified22x11.2xMost Ideal

This table illustrates that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.

Table 2: Qualitative Comparison of Different PEG Linker Length Categories

PEG Linker LengthKey FindingsReference(s)
Short (e.g., PEG2, PEG4) Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.
Medium (e.g., PEG8, PEG12) Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance.
Long (e.g., PEG24, PEG36, 4kDa, 10kDa) Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact in vitro cytotoxicity.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions, stoichiometry, and purification methods will be required for specific antibodies and payloads.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the deprotection of this compound and its conjugation to a cytotoxic payload with a carboxylic acid functional group (e.g., MMAE).

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid group (e.g., MMAE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS for reaction monitoring and product characterization

Procedure:

  • Boc Deprotection: a. Dissolve this compound in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Remove the solvent and excess TFA under reduced pressure to yield the amine-PEG36-alcohol TFA salt.

  • Activation of Cytotoxic Drug: a. Dissolve the cytotoxic drug (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. b. Stir the reaction at room temperature for 2-4 hours to form the NHS-activated drug. c. Monitor the formation of the active ester by LC-MS.

  • Conjugation of Activated Drug to Linker: a. To the solution containing the NHS-activated drug, add a solution of the deprotected amino-PEG36-alcohol TFA salt (1 equivalent) in anhydrous DMF. b. Add TEA or DIPEA (2-3 equivalents) to neutralize the TFA salt and facilitate the reaction. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS.

  • Purification of the Drug-Linker Conjugate: a. Upon completion, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water). b. Purify the drug-PEG36-alcohol conjugate by preparative reverse-phase HPLC using a C18 column and an appropriate gradient. c. Collect fractions containing the desired product and lyophilize. d. Confirm the identity and purity of the product by LC-MS.

cluster_0 Drug-Linker Synthesis Boc_PEG This compound Deprotection Boc Deprotection (TFA/DCM) Boc_PEG->Deprotection Amine_PEG H2N-PEG36-alcohol Deprotection->Amine_PEG Conjugation Conjugation (DIPEA/DMF) Amine_PEG->Conjugation Drug_COOH Cytotoxic Drug (with -COOH) Activation Drug Activation (DCC/NHS) Drug_COOH->Activation Activated_Drug Activated Drug (NHS Ester) Activation->Activated_Drug Activated_Drug->Conjugation Drug_Linker Drug-PEG36-alcohol Conjugation->Drug_Linker

Synthesis of the Drug-Linker Conjugate.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the activation of the terminal alcohol on the drug-linker and its conjugation to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Purified Drug-PEG36-alcohol

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • 4-Nitrophenyl chloroformate or Disuccinimidyl carbonate (DSC) for alcohol activation

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Pyridine

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) for DAR determination

  • UV-Vis Spectrophotometer

Procedure:

  • Activation of Drug-Linker Alcohol: a. Dissolve the Drug-PEG36-alcohol (1 equivalent) in anhydrous DCM or acetonitrile. b. Add pyridine (2 equivalents) followed by 4-nitrophenyl chloroformate (1.5 equivalents) or DSC (1.5 equivalents). c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS. d. Upon completion, purify the activated drug-linker by flash chromatography or preparative HPLC to obtain the Drug-PEG36-carbonate.

  • Antibody Reduction: a. Prepare the mAb solution at a suitable concentration (e.g., 5-10 mg/mL) in conjugation buffer. b. Add a calculated amount of TCEP or DTT to achieve the desired level of disulfide bond reduction. The molar excess of the reducing agent will influence the final DAR. c. Incubate at 37°C for 30-60 minutes. d. Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction: a. Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm. b. Dissolve the activated Drug-PEG36-carbonate in a small amount of a compatible organic solvent (e.g., DMSO). c. Slowly add the activated drug-linker solution to the reduced antibody solution with gentle mixing. A molar excess of the drug-linker per free thiol is typically used. d. Incubate the reaction at room temperature or 4°C for 2-4 hours.

  • Purification of the ADC: a. Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC. b. Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the ADC: a. Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm. b. Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC. c. Assess the purity and aggregation state of the ADC by SEC. d. Confirm the identity and integrity of the ADC by mass spectrometry.

cluster_1 ADC Synthesis Workflow Drug_Linker_OH Drug-PEG36-alcohol Activation_OH Alcohol Activation (e.g., DSC) Drug_Linker_OH->Activation_OH Activated_DL Activated Drug-Linker Activation_OH->Activated_DL Conjugation_ADC Conjugation Activated_DL->Conjugation_ADC mAb Monoclonal Antibody Reduction Antibody Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Reduced_mAb->Conjugation_ADC Purification Purification (SEC) Conjugation_ADC->Purification ADC Final ADC Purification->ADC Characterization Characterization (HIC, MS) ADC->Characterization

Overall workflow for ADC synthesis.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the newly synthesized ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (negative for the antigen)

  • Complete cell culture medium

  • Synthesized ADC

  • Control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in culture medium. b. Remove the medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control. c. Incubate the plates for 72-96 hours.

  • Cell Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: a. Plot the cell viability versus the ADC concentration. b. Calculate the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).

cluster_2 ADC Mechanism of Action ADC_circ ADC in Circulation Binding Binding to Tumor Antigen ADC_circ->Binding Internalization Internalization Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

General mechanism of action for an ADC.

Conclusion

This compound is a valuable tool for the development of next-generation ADCs. Its long, hydrophilic PEG chain can be leveraged to improve the physicochemical and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads. The protocols and data presented herein provide a comprehensive guide for researchers to incorporate this linker into their ADC design and development workflows. The optimal PEG linker length is context-dependent, and therefore, systematic evaluation is crucial for the preclinical development of any new ADC. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

Application Notes and Protocols: Functionalization of Nanoparticles with N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers a hydrophilic shield to nanoparticles, which can significantly reduce protein adsorption (opsonization), minimize recognition by the mononuclear phagocyte system, and consequently prolong their systemic circulation time.[1][2] This "stealth" property is critical for enhancing the delivery of therapeutic and diagnostic agents to target tissues.[3][4]

N-Boc-PEG36-alcohol is a heterobifunctional linker ideal for this purpose. It features a long, hydrophilic 36-unit PEG chain that enhances solubility and biocompatibility.[1] One terminus is a hydroxyl group (-OH) for covalent attachment to the nanoparticle surface, while the other is a tert-butyloxycarbonyl (Boc) protected amine. This Boc group provides a stable protecting group that can be removed under mild acidic conditions post-conjugation, revealing a primary amine for the subsequent attachment of targeting ligands, drugs, or imaging agents.

These application notes provide a comprehensive guide for the functionalization of carboxylated nanoparticles with this compound, the subsequent deprotection of the Boc group, and the characterization of the resulting nanoparticles.

Data Presentation

Successful functionalization of nanoparticles with this compound can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data for the characterization of nanoparticles at each stage of the functionalization process.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle TypeMean Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Carboxylated Nanoparticles105 ± 2.10.15-45 ± 2.5
N-Boc-PEG36-Functionalized135 ± 3.50.18-15 ± 1.8
Amine-Terminated PEG36-Functionalized138 ± 3.20.19+25 ± 2.1

Note: The increase in hydrodynamic diameter is expected due to the addition of the PEG layer. The change in zeta potential from highly negative to near-neutral after PEGylation indicates the successful shielding of the carboxyl groups. The positive zeta potential after Boc deprotection confirms the presence of primary amines.

Table 2: Quantification of Surface Functionalization

MethodAnalyteResult
Thermogravimetric Analysis (TGA)PEG Grafting Density~15% weight loss corresponding to PEG degradation
¹H NMR SpectroscopyPEG QuantificationCharacteristic PEG protons (~3.6 ppm) confirm presence
Ninhydrin AssayPrimary Amine Quantification~95 µmol of primary amines per gram of nanoparticles

Note: TGA measures weight loss upon heating to quantify the amount of PEG on the nanoparticle surface. ¹H NMR can be used to confirm the presence of PEG, often after dissolving the nanoparticles or cleaving the linker. The ninhydrin assay is a colorimetric method to quantify the number of primary amines on the nanoparticle surface after Boc deprotection.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via Esterification

This protocol details the covalent attachment of this compound to carboxylated nanoparticles using a carbodiimide crosslinker, such as EDC, and N-hydroxysuccinimide (NHS) to form a stable ester bond.

Materials:

  • Carboxylated nanoparticles (e.g., polystyrene, silica, or iron oxide)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM hydroxylamine or Tris buffer)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL. Sonicate the suspension to ensure homogeneity.

  • Activation of Carboxyl Groups: Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.

  • Conjugation with this compound: Add this compound (final concentration 10 mM) to the activated nanoparticle suspension.

  • Incubation: Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat the washing step three times to remove unreacted reagents.

  • Final Resuspension: Resuspend the purified N-Boc-PEG36-functionalized nanoparticles in the desired buffer for storage or further use.

Protocol 2: Deprotection of Boc Group to Yield Amine-Terminated PEGylated Nanoparticles

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • N-Boc-PEG36-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the N-Boc-PEG36-functionalized nanoparticles in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles. Remove the supernatant and resuspend in fresh PBS. Repeat the washing step three times to ensure complete removal of residual acid.

  • Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer.

Mandatory Visualization

G cluster_0 Protocol 1: PEGylation cluster_1 Protocol 2: Boc Deprotection start Carboxylated Nanoparticles activation Activate Carboxyl Groups (EDC/NHS in MES Buffer) start->activation conjugation Add this compound activation->conjugation incubation Incubate (2 hours, RT) conjugation->incubation quenching Quench Reaction (Hydroxylamine) incubation->quenching washing1 Wash with PBS (3x) quenching->washing1 peg_np N-Boc-PEG36-Functionalized Nanoparticles washing1->peg_np deprotection Add TFA in DCM peg_np->deprotection incubation2 Incubate (30-60 min, RT) deprotection->incubation2 evaporation Solvent Evaporation incubation2->evaporation washing2 Wash with PBS (3x) evaporation->washing2 amine_np Amine-Terminated PEG36 Nanoparticles washing2->amine_np

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_0 Nanoparticle Functionalization Pathway np_cooh Nanoparticle-COOH reagent1 + EDC/NHS np_nhs Nanoparticle-CO-NHS reagent2 + N-Boc-PEG36-OH np_peg_boc Nanoparticle-CO-O-PEG36-NH-Boc reagent3 + TFA np_peg_nh2 Nanoparticle-CO-O-PEG36-NH2 reagent1->np_nhs reagent2->np_peg_boc reagent3->np_peg_nh2

Caption: Chemical pathway for nanoparticle functionalization.

References

Application Notes and Protocols for the Deprotection of N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-PEG36-alcohol. The removal of the Boc protecting group is a critical step in synthetic workflows, enabling the subsequent functionalization of the resulting free amine. The protocols provided herein describe two common and effective methods for Boc deprotection: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-Dioxane.

The Boc group is a widely used amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection reaction proceeds via an acid-catalyzed mechanism, which involves protonation of the carbamate's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate that readily decarboxylates to yield the free amine.[1][3][4]

Experimental Protocols

Two primary methods for the deprotection of this compound are detailed below. The choice of method may depend on the sensitivity of other functional groups present in the molecule and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally efficient method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 1-3 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected product will be more polar than the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The crude product will be the amine as its TFA salt.

  • Optional Basic Work-up (to obtain the free amine): a. Dissolve the crude residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, amino-PEG36-alcohol.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an effective alternative, often yielding the hydrochloride salt of the amine, which can be advantageous for stability and handling.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane solution

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Vacuum oven or desiccator

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-Dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add a 4M solution of HCl in 1,4-Dioxane. A typical reaction would involve using a significant excess of HCl.

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate from the solution as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

  • To induce precipitation or to wash the product, add anhydrous diethyl ether to the reaction mixture.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield amino-PEG36-alcohol hydrochloride.

Data Presentation

The following table summarizes typical quantitative parameters for the Boc deprotection of amines based on established literature protocols. These values can serve as a starting point for the optimization of the deprotection of this compound.

ParameterMethod 1: TFA/DCMMethod 2: HCl/DioxaneReference(s)
Acid Concentration 20-50% (v/v) TFA in DCM4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 1 - 3 hours30 minutes - 4 hours
Typical Yield Generally high (>90%), product as TFA saltGenerally high (>90%), product as HCl salt

Mandatory Visualizations

Boc_Deprotection_Mechanism Start This compound Protonation Protonated Carbamate Start->Protonation Protonation of Carbonyl Oxygen Intermediate Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Intermediate Cleavage Product Amino-PEG36-alcohol (Amine Salt) Intermediate->Product Decarboxylation CO2 CO₂ Acid H⁺ (from TFA or HCl)

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow A 1. Dissolve this compound in Anhydrous Solvent B 2. Cool to 0°C (for TFA method) A->B C 3. Add Acid (TFA or HCl/Dioxane) B->C D 4. Stir at Room Temperature (1-4 hours) C->D E 5. Monitor Reaction by TLC or LC-MS D->E F 6. Reaction Work-up E->F G   a. Evaporation (TFA salt) or   b. Precipitation (HCl salt) F->G H 7. Optional: Basic Work-up for Free Amine G->H I 8. Isolate and Dry Final Product H->I

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Coupling Reactions of N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG36-alcohol is a heterobifunctional linker commonly employed in bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] The monodisperse polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer between conjugated moieties. The terminal hydroxyl group allows for covalent attachment to various functional groups, while the Boc-protected amine offers a stable yet readily cleavable protecting group for subsequent modifications. These application notes provide detailed protocols for two primary coupling strategies for the hydroxyl group of this compound: esterification with a carboxylic acid and coupling with an amine via activation of the alcohol.

Coupling Strategies and Signaling Pathways

The utility of this compound as a linker is predicated on its ability to be sequentially coupled to two different molecular entities. The initial coupling reaction targets the terminal hydroxyl group. Following this, the Boc protecting group can be removed under acidic conditions to liberate the primary amine, which is then available for a subsequent amide bond formation. This strategy is central to the modular synthesis of PROTACs, which function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recruits Degradation Degraded POI Proteasome->Degradation Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Esterification of this compound with a Carboxylic Acid via Steglich Esterification

This protocol describes the formation of an ester bond between the terminal hydroxyl group of this compound and a generic carboxylic acid using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is advantageous for its mild reaction conditions.[2][3][4]

Steglich_Esterification_Workflow cluster_workflow Steglich Esterification Workflow Start Start Dissolve Dissolve this compound, Carboxylic Acid, and DMAP in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DCC Add DCC Cool->Add_DCC React Stir at 0°C then warm to RT Add_DCC->React Filter Filter to remove DCU React->Filter Workup Aqueous Workup (HCl and NaHCO3 washes) Filter->Workup Dry_Concentrate Dry organic layer and concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End Product: N-Boc-PEG36-Ester Purify->End

Caption: Workflow for Steglich esterification of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add DCC (1.2 eq) to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-PEG36-ester.

Protocol 2: Coupling of this compound with an Amine via Tosylation and Nucleophilic Substitution

This two-step protocol is employed when direct coupling to an amine is desired. The hydroxyl group of this compound is first activated by converting it to a tosylate, a good leaving group. Subsequently, the tosylate is displaced by a primary or secondary amine.

Amine_Coupling_Workflow cluster_workflow Two-Step Amine Coupling Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Nucleophilic Substitution Start Start Dissolve_Alcohol Dissolve this compound and Pyridine/TEA in DCM Start->Dissolve_Alcohol Cool_1 Cool to 0°C Dissolve_Alcohol->Cool_1 Add_TsCl Add p-Toluenesulfonyl Chloride (TsCl) Cool_1->Add_TsCl React_1 Stir at 0°C to RT Add_TsCl->React_1 Workup_1 Aqueous Workup React_1->Workup_1 Dry_Concentrate_1 Dry and Concentrate Workup_1->Dry_Concentrate_1 Intermediate Intermediate: N-Boc-PEG36-OTs Dry_Concentrate_1->Intermediate Dissolve_Tosylate Dissolve N-Boc-PEG36-OTs and Amine in DMF Intermediate->Dissolve_Tosylate Add_Base Add Base (e.g., DIPEA) Dissolve_Tosylate->Add_Base React_2 Heat and Stir Add_Base->React_2 Workup_2 Aqueous Workup and Extraction React_2->Workup_2 Dry_Concentrate_2 Dry and Concentrate Workup_2->Dry_Concentrate_2 Purify_2 Purify by Column Chromatography Dry_Concentrate_2->Purify_2 End End Product: N-Boc-PEG36-Amine Purify_2->End

Caption: Workflow for the two-step amine coupling to this compound.

Step 1: Tosylation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add pyridine or TEA (1.5-2.0 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-PEG36-OTs, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with an Amine

Materials:

  • N-Boc-PEG36-OTs (from Step 1)

  • Primary or secondary amine of interest

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve N-Boc-PEG36-OTs (1.0 eq) and the amine (1.1-1.5 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction to 40-60°C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-Boc-PEG36-amine conjugate.

Data Presentation

The following tables summarize the typical reaction parameters for the coupling of this compound. Note that optimal conditions may vary depending on the specific substrates used.

Table 1: Reaction Conditions for Steglich Esterification

ParameterCondition
This compound 1.0 equivalent
Carboxylic Acid 1.1 - 1.5 equivalents
DCC 1.1 - 1.5 equivalents
DMAP 0.1 - 0.2 equivalents
Solvent Anhydrous DCM
Temperature 0°C to Room Temperature
Reaction Time 3 - 12 hours
Typical Yield 60 - 85%

Table 2: Reaction Conditions for Two-Step Amination

StepParameterCondition
1. Tosylation This compound 1.0 equivalent
p-Toluenesulfonyl chloride 1.2 - 1.5 equivalents
Base (Pyridine or TEA) 1.5 - 2.0 equivalents
Solvent Anhydrous DCM
Temperature 0°C to Room Temperature
Reaction Time 4 - 16 hours
Typical Yield >90% (crude)
2. Amination N-Boc-PEG36-OTs 1.0 equivalent
Amine 1.1 - 1.5 equivalents
Base (DIPEA) 2.0 - 3.0 equivalents
Solvent Anhydrous DMF
Temperature 40 - 60°C
Reaction Time 12 - 24 hours
Typical Yield 50 - 80%

Conclusion

The protocols outlined in these application notes provide robust and versatile methods for the functionalization of this compound. The choice of coupling strategy will depend on the desired final conjugate. For ester linkages, the Steglich esterification offers a mild and efficient one-step procedure. For the introduction of an amine, a two-step activation and substitution sequence is highly effective. These methods are foundational for the synthesis of a wide range of biologically active molecules and advanced materials. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best results.

References

Application Notes and Protocols for the Characterization of N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for characterizing N-Boc-PEG36-alcohol, a long-chain polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal hydroxyl group. The purity, structural integrity, and molecular weight distribution of this linker are critical parameters for its successful application in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable tool in pharmaceutical research and development, offering a hydrophilic spacer to improve the solubility and pharmacokinetic properties of conjugated molecules. The Boc protecting group allows for controlled, stepwise synthesis by enabling deprotection under acidic conditions to reveal a primary amine for subsequent conjugation. The terminal hydroxyl group offers another site for chemical modification. Accurate characterization is essential to ensure the quality and consistency of the final conjugate. This document outlines detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Size-Exclusion Chromatography (SEC).

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. Each technique provides unique and complementary information regarding the identity, purity, and physicochemical properties of the molecule.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Reporting This compound This compound NMR NMR Spectroscopy (Identity & Structure) This compound->NMR HPLC RP-HPLC (Purity & Impurities) This compound->HPLC MS Mass Spectrometry (Molecular Weight) This compound->MS SEC GPC/SEC (Molecular Weight Distribution) This compound->SEC Data Quantitative Data Summary NMR->Data HPLC->Data MS->Data SEC->Data

Figure 1: Overall analytical workflow for the characterization of this compound.

Quantitative Data Summary

The following table summarizes the key analytical parameters and expected values for high-quality this compound.

ParameterMethodExpected Value
Identity ¹H NMR, ¹³C NMRConforms to the expected chemical structure
Purity RP-HPLC (UV 210 nm)≥95%
Molecular Weight ESI-MS1703.04 g/mol (Monoisotopic)
Polydispersity Index (PDI) GPC/SEC≤1.05

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying major impurities.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Integrate the proton signals and compare the ratios to the expected values.

    • Expected ¹H NMR Signals (in CDCl₃):

      • ~1.44 ppm (singlet, 9H, Boc group protons)

      • ~3.2-3.4 ppm (multiplet, 2H, -CH₂-NHBoc)

      • ~3.5-3.8 ppm (multiplet, ~140H, PEG backbone protons)

      • A broad signal corresponding to the terminal -OH proton.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result Prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent Acq Acquire ¹H and ¹³C NMR Spectra Prep->Acq Analysis Process and Analyze Spectra (Chemical Shifts, Integration) Acq->Analysis Result Structural Confirmation and Impurity Identification Analysis->Result

Figure 2: Experimental workflow for NMR analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the primary method for determining the purity of this compound and quantifying impurities.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

  • Data Analysis: Integrate the peak areas to determine the purity of the main compound and the percentage of any impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_analysis Data Analysis cluster_result Result Prep Dissolve 1 mg/mL in Mobile Phase A/B mixture Acq Inject and Run Gradient RP-HPLC Method Prep->Acq Analysis Integrate Chromatogram and Calculate Purity Acq->Analysis Result Purity Assessment and Impurity Profiling Analysis->Result

Figure 3: Experimental workflow for RP-HPLC analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

ESI-MS is used to confirm the molecular weight of this compound.

Protocol:

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with an LC system (LC-MS).

  • Sample Infusion: The sample can be introduced via direct infusion or through an LC system as described in the HPLC protocol.

  • Ionization Mode: Positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 500-2000).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the monoisotopic mass.

    • The expected monoisotopic mass for C₇₇H₁₅₅NO₃₈ is 1703.04 g/mol .

    • Look for the presence of sodiated [M+Na]⁺ and potassiated [M+K]⁺ adducts, which are common for PEG compounds.

Gel Permeation/Size-Exclusion Chromatography (GPC/SEC) for Molecular Weight Distribution

GPC/SEC is employed to determine the molecular weight distribution and polydispersity index (PDI) of the PEG chain.

Protocol:

  • Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.

  • Columns: A set of GPC columns suitable for the molecular weight range of the polymer.

  • Mobile Phase: Tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline) depending on column compatibility.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-2 mg/mL.[2]

  • Calibration: Calibrate the system using a series of narrow PEG standards with known molecular weights.

  • Data Analysis:

    • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and peak molecular weight (Mp).

    • Calculate the Polydispersity Index (PDI = Mw/Mn). For monodisperse PEGs, the PDI should be close to 1.0.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, HPLC, MS, and GPC/SEC ensures the structural integrity, purity, and defined molecular weight of this critical reagent, thereby guaranteeing its reliable performance in subsequent applications in drug development and research. Proper characterization is a crucial step in ensuring the quality and reproducibility of downstream processes and final products.

References

Application Notes and Protocols: A Step-by-Step Guide to Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can lead to an extended circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility. This document provides a detailed guide on the principles and methodologies of protein PEGylation.

It is important to note that while various activated PEG reagents are commercially available for direct protein conjugation, N-Boc-PEG36-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and is not intended for direct protein PEGylation without chemical modification.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1]

This guide will first present a hypothetical protocol for the PEGylation of a protein using this compound, which requires a preliminary activation step. Subsequently, a standard protocol using a commercially available amine-reactive PEG reagent (mPEG-NHS ester) will be detailed for a more direct and common PEGylation procedure.

Hypothetical Protocol: Protein PEGylation with this compound

The terminal hydroxyl group of this compound is not reactive towards proteins and must first be activated. One common activation method is the oxidation of the alcohol to an aldehyde, which can then react with primary amines on the protein surface (e.g., lysine residues or the N-terminus) via reductive amination.

Part 1: Activation of this compound (Conversion to N-Boc-PEG36-aldehyde)

This procedure should be performed in a chemical laboratory with appropriate safety precautions.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Diatomaceous earth

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Argon or Nitrogen supply

Protocol:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously for 15 minutes until the solid dissolves.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain N-Boc-PEG36-aldehyde.

  • The crude product may be purified by flash chromatography on silica gel.

Part 2: Reductive Amination for Protein PEGylation

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • N-Boc-PEG36-aldehyde (from Part 1)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Protocol:

  • Dissolve the protein to a final concentration of 1-10 mg/mL in the reaction buffer.

  • Add a 5-20 fold molar excess of N-Boc-PEG36-aldehyde to the protein solution. The optimal ratio should be determined empirically.

  • Gently mix the solution and incubate for 30 minutes at room temperature to allow for the formation of the Schiff base intermediate.

  • Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Allow the reaction to proceed for 2-24 hours at 4°C or room temperature with gentle stirring.

  • Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl.

  • Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterize the resulting PEGylated protein using SDS-PAGE, mass spectrometry, and functional assays.

Standard Protocol: Protein PEGylation with mPEG-NHS Ester

This protocol describes a more common and direct method for protein PEGylation using an amine-reactive methoxy PEG N-hydroxysuccinimide (mPEG-NHS) ester.

Materials:

  • Protein of interest

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., SEC or IEX chromatography)

Protocol:

  • Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Equilibrate the vial of mPEG-NHS ester to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not store the reconstituted reagent.

  • Add a 5-50 fold molar excess of the dissolved mPEG-NHS ester to the protein solution. The optimal molar ratio depends on the protein and the desired degree of PEGylation and should be determined experimentally.

  • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes to ensure the hydrolysis of any unreacted mPEG-NHS ester.

  • Purify the PEGylated protein from the reaction mixture using an appropriate chromatography method such as SEC or IEX to separate the PEGylated protein from the native protein and excess PEG reagent.

  • Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight, and use techniques like mass spectrometry to determine the degree of PEGylation.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Protein PEGylation with Activated this compound

ParameterConditionRationale
Protein Concentration 1-10 mg/mLHigher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency.
PEG-to-Protein Molar Ratio 5:1 to 20:1A higher ratio increases the likelihood of multi-PEGylation. The optimal ratio needs to be determined empirically.
Reducing Agent Sodium CyanoborohydrideSelectively reduces the imine bond without affecting other functional groups on the protein.
pH 7.0-8.0Facilitates the formation of the Schiff base between the aldehyde and the unprotonated amine groups.
Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability during the reaction.
Reaction Time 2-24 hoursLonger reaction times can increase the degree of PEGylation but may also lead to protein degradation.

Table 2: Standard Reaction Parameters for Protein PEGylation with mPEG-NHS Ester

ParameterConditionRationale
Protein Concentration 1-10 mg/mLBalances reaction efficiency with protein stability.
PEG-to-Protein Molar Ratio 5:1 to 50:1Varies depending on the number of available primary amines and the desired degree of PEGylation.
Solvent for PEG-NHS Anhydrous DMSO or DMFNHS esters are susceptible to hydrolysis in aqueous solutions.
pH 7.2-8.0Optimal for the reaction between NHS esters and primary amines.
Temperature Room Temperature or 4°CRoom temperature for faster reaction; 4°C for sensitive proteins.
Reaction Time 30-120 minutesNHS esters are highly reactive but also prone to hydrolysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis P1 Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) R1 Mix Protein and Activated PEG (5-50 fold molar excess) P1->R1 P2 Prepare Activated PEG Solution (e.g., mPEG-NHS in DMSO) P2->R1 R2 Incubate (30-120 min at RT or 4°C) R1->R2 R3 Quench Reaction (e.g., Tris Buffer) R2->R3 PU1 Chromatography (SEC or IEX) R3->PU1 PU2 Collect Fractions PU1->PU2 A1 SDS-PAGE PU2->A1 A2 Mass Spectrometry PU2->A2 A3 Functional Assay PU2->A3

Caption: Experimental workflow for protein PEGylation.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein (with -NH2 groups) PEG_Protein PEGylated Protein Protein->PEG_Protein ActivatedPEG Activated PEG (e.g., mPEG-NHS) ActivatedPEG->PEG_Protein pH pH 7.2-8.0 pH->PEG_Protein Temp RT or 4°C Temp->PEG_Protein Time 30-120 min Time->PEG_Protein Byproducts Byproducts (Unreacted PEG, Native Protein)

Caption: Logical relationship of components in a typical protein PEGylation reaction.

References

Applications of N-Boc-PEG36-alcohol in Peptide Modification: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Boc-PEG36-alcohol in peptide modification. The information is intended to guide researchers, scientists, and drug development professionals in leveraging this versatile PEG linker to enhance the therapeutic properties of peptides and to construct advanced drug delivery systems and targeted protein degraders.

Introduction to this compound

This compound is a long-chain, monodisperse polyethylene glycol (PEG) linker that is functionalized with a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a hydroxyl group at the other. This heterobifunctional structure makes it a valuable tool in bioconjugation and medicinal chemistry. The 36-unit PEG chain imparts significant hydrophilicity to the molecule, which can be transferred to the modified peptide, thereby improving its solubility and pharmacokinetic profile. The Boc-protected amine allows for controlled, stepwise conjugation strategies, while the terminal hydroxyl group can be activated for reaction with various functional groups on a peptide.

The primary applications of this compound in peptide modification include:

  • PEGylation: The covalent attachment of the PEG chain to a peptide to improve its solubility, stability, and in vivo half-life.

  • PROTAC Synthesis: Use as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.

  • Surface Modification: Immobilization on surfaces of medical devices or nanoparticles to enhance biocompatibility and reduce non-specific protein adsorption.

Application 1: Peptide PEGylation for Enhanced Pharmacokinetics

PEGylation is a well-established strategy to improve the therapeutic properties of peptides. The attachment of a long PEG chain like that of this compound can significantly increase the hydrodynamic radius of a peptide, which in turn leads to reduced renal clearance and an extended circulation half-life.[1][2][3] Furthermore, the hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides and shield them from proteolytic degradation and immunogenic recognition.[1][2]

Quantitative Impact of PEGylation on Peptide Properties

The following table summarizes the typical quantitative improvements observed upon peptide PEGylation. While specific data for a PEG36 linker is not always available, the trends are generally applicable for long-chain PEGs.

ParameterUnmodified PeptidePEGylated Peptide (with long-chain PEG)Fold ImprovementReference
In Vivo Half-life Minutes to a few hours28 hours (for rhTIMP-1 with 20kDa PEG)~25-fold
1.1 hours (for rhTIMP-1)56-fold (for exenatide with 40kDa PEG)56-fold
Solubility Low to moderateHighQualitatively significant
Proteolytic Stability LowHighQualitatively significant
Immunogenicity Can be highReducedQualitatively significant
Experimental Protocol: Peptide PEGylation via Amide Bond Formation

This protocol describes a general method for conjugating a peptide to this compound. It involves the activation of the peptide's C-terminal carboxylic acid or the side chain of an acidic amino acid (Asp or Glu) for reaction with the amine group of the PEG linker after Boc deprotection.

Materials:

  • Peptide with an available carboxylic acid group

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: 1X PBS, pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Characterization: Mass spectrometry (e.g., MALDI-TOF or ESI-MS)

Methodology:

  • Deprotection of this compound:

    • Dissolve this compound in a solution of 50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amino-PEG36-alcohol is used directly in the next step.

  • Peptide Activation:

    • Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.

    • Add EDC (2 molar equivalents relative to the peptide) and NHS (5 molar equivalents relative to the peptide) to the peptide solution.

    • Incubate the reaction mixture for 30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation:

    • Immediately add a 20-fold molar excess of the deprotected amino-PEG36-alcohol (dissolved in Conjugation Buffer) to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2 if necessary.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Quenching:

    • Add Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated peptide from the reaction mixture using RP-HPLC.

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to elute the product. The PEGylated peptide will have a longer retention time than the unmodified peptide.

  • Characterization:

    • Confirm the identity and purity of the PEGylated peptide by mass spectrometry. The mass of the product should correspond to the sum of the peptide mass and the mass of the PEG linker.

Experimental Workflow for Peptide PEGylation

Peptide_PEGylation_Workflow cluster_activation Peptide Activation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Purification Peptide Peptide (-COOH) Activated_Peptide Activated Peptide (-NHS ester) Peptide->Activated_Peptide 30 min, RT EDC_NHS EDC, NHS in Activation Buffer (pH 5.5) EDC_NHS->Activated_Peptide Conjugation Conjugation in PBS (pH 7.2) Activated_Peptide->Conjugation Boc_PEG_OH N-Boc-PEG36-OH NH2_PEG_OH H2N-PEG36-OH Boc_PEG_OH->NH2_PEG_OH 1-2h, RT TFA_DCM 50% TFA in DCM TFA_DCM->NH2_PEG_OH NH2_PEG_OH->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching 4h, RT Purification RP-HPLC Purification Quenching->Purification Characterization Mass Spectrometry Characterization Purification->Characterization PROTAC_Synthesis_Workflow Resin Aminomethyl Resin Immobilized_E3 Immobilized E3 Ligand Resin->Immobilized_E3 Immobilization E3_Ligand E3 Ligase Ligand (-COOH) HATU, DIPEA in DMF E3_Ligand->Immobilized_E3 Resin_Linker Resin-E3-Linker-Boc Immobilized_E3->Resin_Linker Linker Attachment PEG_Linker N-Boc-PEG36-Br DIPEA in DMF PEG_Linker->Resin_Linker Deprotected_Linker Resin-E3-Linker-NH2 Resin_Linker->Deprotected_Linker Boc Deprotection Deprotection 50% TFA in DCM Deprotection->Deprotected_Linker Full_PROTAC_Resin Resin-PROTAC Deprotected_Linker->Full_PROTAC_Resin Ligand Coupling POI_Ligand Target Protein Ligand (-COOH) HATU, DIPEA in DMF POI_Ligand->Full_PROTAC_Resin Cleavage Cleavage from Resin (TFA cocktail) Full_PROTAC_Resin->Cleavage Purification Preparative HPLC Cleavage->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC Surface_Modification Start Silica Surface Hydroxylation Hydroxylation (Piranha Solution) Start->Hydroxylation Activation Aminosilanization Aminosilanization (APTES) Hydroxylation->Aminosilanization Functionalization PEGylation PEGylation (N-Boc-PEG36-acid, EDC, NHS) Aminosilanization->PEGylation Grafting Deprotection Boc Deprotection (TFA) PEGylation->Deprotection Optional Final_Surface Biocompatible Surface PEGylation->Final_Surface Result Deprotection->Final_Surface Result

References

Troubleshooting & Optimization

Technical Support Center: N-Boc-PEG36-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-PEG36-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the conjugation of this compound to carboxylic acid-containing molecules, typically forming an ester bond.

Question 1: Why is my esterification yield low when conjugating my molecule to this compound?

Low conjugation efficiency is a frequent issue and can stem from several factors related to reagents, reaction conditions, or the nature of the starting materials.

Possible Causes & Solutions:

  • Poor Activation of the Carboxylic Acid: The carboxylic acid on your molecule of interest must be activated to react with the alcohol group of the PEG linker. Alcohols are generally poor nucleophiles, making this activation step critical.[1][2][3]

    • Solution: Use an appropriate coupling agent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but can be inefficient for ester formation due to the formation of stable N-acylurea byproducts.[1][2] Consider using EDC in combination with an additive like DMAP (4-Dimethylaminopyridine) in catalytic amounts, which can significantly improve yields. Alternatively, stronger coupling agents like DCC (Dicyclohexylcarbodiimide) with DMAP, or uronium/phosphonium reagents like HBTU/HATU, may offer better results, although byproduct removal can be a concern.

  • Suboptimal Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.

    • Solution: Optimize the molar ratio of the PEG-alcohol, your molecule, and the coupling agents. It is common to use a slight excess (1.1 to 1.5 equivalents) of the coupling agent. For the PEG linker itself, starting with a 1:1 ratio to the carboxylic acid is typical, but this may require optimization depending on the specific reactants.

  • Inadequate Reaction Conditions: Factors like solvent, temperature, and pH can significantly impact the reaction's success.

    • Solution:

      • Solvent: Ensure you are using a dry, aprotic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or Chloroform. Water can hydrolyze the activated ester intermediate, halting the reaction.

      • Temperature: Most coupling reactions are run at room temperature (20-25°C). Some protocols may start at 0°C and slowly warm to room temperature to control the reaction rate.

      • pH: While more critical for amine couplings, the pH of the reaction environment should be controlled. For EDC couplings, a slightly acidic pH of 4.5-6.0 is often recommended to protonate the carbodiimide and initiate the reaction. However, the addition of a base like DIEA (Diisopropylethylamine) or DMAP is often necessary to facilitate the esterification.

  • Degraded Reagents: Coupling agents, especially carbodiimides, are sensitive to moisture.

    • Solution: Use fresh, high-quality reagents. Store EDC and other coupling agents in a desiccator at the recommended temperature (e.g., -20°C). Allow reagents to warm to room temperature before opening to prevent condensation.

Question 2: What are the best coupling agents for forming an ester bond with a PEG-alcohol?

The choice of coupling agent is critical for efficient esterification, as alcohols are less nucleophilic than amines.

Coupling Agent SystemAdvantagesDisadvantagesRecommended Use Case
EDC / DMAP (catalytic) Water-soluble byproduct (EDU), easy to remove during workup.Can have lower yields for esterification compared to amide bond formation; risk of N-acylurea byproduct.Good starting point for small-scale reactions where easy purification is a priority.
DCC / DMAP (catalytic) Generally higher yields for esterification than EDC.DCC byproduct (DCU) is insoluble in most organic solvents, requiring filtration for removal. Not suitable for solid-phase synthesis.Solution-phase synthesis where high yield is critical and filtration is feasible.
HBTU / HATU / PyBOP High coupling efficiency with low rates of side reactions.More expensive than carbodiimides. Byproducts must be removed via chromatography.For difficult couplings, precious starting materials, or when carbodiimide methods fail.
Yamaguchi Esterification Highly effective for sterically hindered alcohols and acids.Requires a specific two-step procedure involving the formation of a mixed anhydride.When dealing with complex or sterically demanding molecules.
Question 3: How can I monitor the progress of my conjugation reaction?

Monitoring the reaction is key to optimizing conditions and knowing when the conjugation is complete.

  • Thin-Layer Chromatography (TLC): This is a simple and rapid method. Spot the reaction mixture alongside your starting materials. A new spot corresponding to the higher molecular weight PEGylated product should appear, while the starting material spots diminish over time.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, RP-HPLC can be used to separate the product from the starting materials and byproducts. This allows you to calculate the conversion percentage accurately.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, ¹H NMR can confirm the formation of the ester bond. You would look for the disappearance of the carboxylic acid proton peak and the appearance of new peaks corresponding to the PEG chain integrated with your molecule. For example, a large peak around 3.6 ppm corresponds to the repeating (CH₂-CH₂-O) units of the PEG.

Question 4: What is the best method to purify my final N-Boc-PEG36-conjugate?

Purification is essential to remove unreacted starting materials, coupling agents, and byproducts. The choice of method depends on the size and properties of your target molecule.

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated conjugate from smaller molecules like unreacted starting materials and coupling agent byproducts. It is particularly useful when conjugating PEG to proteins or other large biomolecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and is highly effective for purifying conjugates of small molecules or peptides, offering high resolution.

  • Dialysis / Ultrafiltration: These methods are suitable for purifying PEGylated biomolecules (like proteins) from small molecule impurities. It's crucial to select a membrane with a Molecular Weight Cutoff (MWCO) that is significantly smaller than your final conjugate to avoid product loss.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. Since PEGylation can shield surface charges, IEX can effectively separate PEGylated species from their un-PEGylated counterparts.

Experimental Protocols & Workflows

General Protocol for this compound Conjugation via EDC/DMAP

This protocol provides a general framework for conjugating a carboxylic acid-containing molecule to this compound. Optimization is likely required.

Materials:

  • Carboxylic acid-containing molecule of interest

  • This compound

  • EDC-HCl (fresh)

  • DMAP

  • Anhydrous DCM or DMF

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

Methodology:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve your carboxylic acid-containing molecule (1.0 eq) in anhydrous DCM.

  • Add this compound (1.0 - 1.2 eq) to the solution.

  • In a separate vial, dissolve EDC-HCl (1.5 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Slowly add the EDC/DMAP solution to the solution containing your molecule and the PEG-alcohol.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, quench any remaining EDC by adding a small amount of water and stirring for 30 minutes.

  • Wash the organic layer with a mild acid (e.g., 5% HCl) to remove DMAP and any remaining base, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method (e.g., column chromatography, RP-HPLC, or SEC).

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the conjugation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents dissolve_mol Dissolve Molecule (COOH) & N-Boc-PEG-OH in DCM prep_reagents->dissolve_mol combine Combine Solutions Under Inert Atmosphere dissolve_mol->combine dissolve_couple Dissolve EDC & DMAP in separate DCM dissolve_couple->combine react Stir at Room Temp (16-24h) combine->react monitor Monitor Progress (TLC / HPLC) react->monitor quench Quench Reaction (Add Water) monitor->quench wash Aqueous Wash (Acid & Brine) quench->wash dry Dry & Concentrate wash->dry purify Purify Conjugate (Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for N-Boc-PEG-alcohol conjugation.

G start Problem: Low Conjugation Yield cause1 Possible Cause: Poor Acid Activation start->cause1 cause2 Possible Cause: Suboptimal Conditions start->cause2 cause3 Possible Cause: Degraded Reagents start->cause3 cause4 Possible Cause: Inefficient Purification start->cause4 sol1a Solution: Increase eq. of EDC/DMAP cause1->sol1a sol1b Solution: Switch to stronger agent (e.g., HATU, DCC/DMAP) cause1->sol1b sol2a Solution: Ensure anhydrous solvent (DCM, DMF) cause2->sol2a sol2b Solution: Optimize stoichiometry (try 1:1.2 PEG:Acid) cause2->sol2b sol2c Solution: Check reaction time/temp cause2->sol2c sol3 Solution: Use fresh coupling agents. Store properly (-20°C, desiccated). cause3->sol3 sol4 Solution: Optimize purification method (SEC, RP-HPLC). Analyze crude vs. pure yield. cause4->sol4

Caption: Troubleshooting decision tree for low conjugation yield.

References

troubleshooting low yield in N-Boc-PEG36-alcohol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-PEG36-alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low yields in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in reactions with this compound?

Low yields can stem from several factors including suboptimal reaction conditions, reagent quality issues, and challenges during purification. Key areas to investigate are the purity of the this compound, the stability of reaction partners, solvent choice, reaction temperature, and potential side reactions such as steric hindrance due to the PEG chain.[1][2][3]

Q2: How should I properly store and handle this compound?

To ensure its integrity, this compound should be stored at –20°C, protected from light and moisture.[4] Before use, it is important to allow the reagent to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect its reactivity.[4] Avoid repeated freeze-thaw cycles.

Q3: My this compound seems to be unreactive. What could be the issue?

Assuming the reaction conditions are appropriate, the lack of reactivity could be due to the quality of the PEG linker itself. It is advisable to use PEG linkers from reputable suppliers to ensure high purity and minimize batch-to-batch variability. Additionally, ensure that the other reagents in your reaction, such as coupling agents or acylating species, are fresh and have been stored correctly.

Q4: I am observing incomplete Boc deprotection after my reaction sequence. What can I do?

Incomplete Boc deprotection is a common issue. The bulky PEG chain can cause steric hindrance, slowing down the reaction. To address this, you can try extending the reaction time, increasing the concentration of the acid (e.g., from 20% TFA in DCM to 50%), or using a stronger acid system like 4M HCl in 1,4-dioxane. Monitoring the reaction progress via TLC, LC-MS, or NMR is crucial.

Q5: Are there specific solvents that are recommended for reactions with this compound?

The choice of solvent is critical and should be selected to ensure all reactants are fully dissolved. For reactions involving the terminal alcohol, common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often used. For Boc deprotection, DCM is a common solvent for use with TFA. The hydrophilic nature of the PEG chain can enhance solubility in a range of solvents.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are experiencing low to no yield of your desired product, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Recommendation Rationale
Poor Reagent Quality Use high-purity this compound from a reputable supplier. Ensure other reactants (e.g., acids, coupling reagents) are fresh and stored under recommended conditions.Impurities or degradation of starting materials can inhibit the reaction or lead to side products.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, time, and stoichiometry. For sluggish reactions, gentle heating may be required.Chemical transformations are sensitive to reaction conditions. Optimization is key for achieving high yields.
Inappropriate Solvent Ensure that all reactants are fully soluble in the chosen solvent. For some reactions, a mixture of solvents may be beneficial.Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.
Steric Hindrance For reactions involving the alcohol, consider using a less sterically hindered coupling partner if possible. Longer reaction times or a more reactive coupling agent may be necessary.The long PEG chain can sterically hinder the reactive alcohol group, slowing down the reaction rate.

Experimental Protocol: General Esterification of this compound

  • Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with a mild acid (e.g., 0.5 N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Troubleshooting Workflow for Low Yield start Low Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Time, Temp, Solvent) reagents_ok->optimize_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok Yield Improved? optimize_conditions->conditions_ok check_purification Investigate Purification Step (Loss of Product) conditions_ok->check_purification No success Successful Reaction conditions_ok->success Yes purification_ok Problem Identified? check_purification->purification_ok purification_ok->optimize_conditions Yes consult_literature Consult Literature for Alternative Methods purification_ok->consult_literature No consult_literature->success replace_reagents->check_reagents G Potential Reaction Pathways Reactants N-Boc-PEG36-OH + Reagent Desired_Product Desired Product Reactants->Desired_Product Desired Reaction Side_Product1 Unreacted Starting Material Reactants->Side_Product1 Incomplete Reaction Side_Product2 Side Reaction Product (e.g., Dimer) Reactants->Side_Product2 Side Reaction Degradation Degradation Product Desired_Product->Degradation Product Instability

References

side reactions of N-Boc-PEG36-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-PEG36-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer solutions for issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a linear, monodisperse polyethylene glycol (PEG) linker. It possesses two distinct functional groups: a terminal primary alcohol (-OH) and a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4][5] The hydroxyl group is nucleophilic and can undergo reactions such as oxidation or esterification. The Boc-protected amine is stable under basic and nucleophilic conditions but the Boc group can be removed under acidic conditions to liberate the free amine for subsequent conjugation.

Q2: What are the most common reactions performed with the terminal alcohol group?

The terminal hydroxyl group is typically activated or converted to another functional group to facilitate conjugation. Common reactions include:

  • Oxidation: Conversion of the primary alcohol to a carboxylic acid or an aldehyde.

  • Esterification: Reaction with a carboxylic acid to form an ester linkage.

  • Activation: Conversion of the alcohol into a more reactive species (e.g., a tosylate, mesylate, or p-nitrophenyl carbonate) to make it a good leaving group for nucleophilic substitution.

Q3: Under what conditions is the N-Boc protecting group unstable?

The Boc group is labile in acidic environments. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will cleave the carbamate bond, releasing the free amine and generating carbon dioxide and a tert-butyl cation. Care must be taken to avoid acidic conditions during storage or reactions involving the hydroxyl group if the amine is to remain protected.

Q4: What is a major potential side reaction when oxidizing this compound to a carboxylic acid?

A significant side reaction to be aware of during oxidation is the cleavage of the ether bonds within the PEG chain. This degradation can occur under harsh oxidative conditions, such as with strong mineral acids (e.g., nitric acid) or high temperatures with permanganate, leading to a mixture of PEG fragments with a broad molecular weight distribution. Using milder, selective oxidation methods is crucial to prevent this.

Q5: Can the Boc group be accidentally removed during the esterification of the alcohol?

Yes, if the esterification is catalyzed by a strong acid (a classic Fischer esterification), there is a significant risk of concurrently cleaving the acid-sensitive Boc group. It is advisable to use acid-free coupling methods, such as those employing carbodiimides (e.g., DCC, EDC) with an activating agent (e.g., DMAP), to form the ester bond under neutral conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of desired product after modifying the -OH group 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry. 2. Hydrolysis of activated intermediates: If the alcohol is first converted to a reactive ester (e.g., NHS-ester after oxidation), this intermediate can hydrolyze in the presence of water.1. Optimize reaction conditions: Increase reaction time and monitor progress via TLC or LC-MS. Adjust the molar ratio of reagents. For esterifications, consider removing water using a Dean-Stark trap if compatible with other functional groups. 2. Use anhydrous conditions: Ensure all solvents and reagents are dry, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple PEG species in the final product (polydispersity) PEG chain cleavage: Harsh reaction conditions (e.g., strong oxidizing agents, high heat) may have degraded the PEG backbone.Employ milder reaction conditions: For oxidation, use selective methods like TEMPO-catalyzed oxidation under controlled pH. Avoid strong, non-selective oxidants like nitric acid or potassium permanganate.
Unintended deprotection of the N-Boc group Exposure to acidic conditions: The reaction or workup conditions may have been too acidic, leading to the removal of the Boc protecting group.Maintain neutral or basic pH: Use non-acidic catalysts for reactions like esterification (e.g., DCC/DMAP). During workup, wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.
Alkylated side products observed by Mass Spectrometry Formation of tert-butyl cation: During unintended Boc deprotection under acidic conditions, the resulting tert-butyl cation can alkylate nucleophilic sites on your starting material or product.Avoid acidic conditions: If deprotection is unavoidable, consider using scavengers (e.g., triethylsilane, thioanisole) to trap the tert-butyl cation. The primary solution is to prevent deprotection by maintaining a non-acidic environment.
Product is difficult to purify from excess reagents High polarity of PEG: The hydrophilic nature of the PEG chain can make extraction and purification challenging.Use precipitation/crystallization: After the reaction, concentrate the organic solvent and precipitate the PEGylated product by adding it to a non-polar solvent in which it is insoluble, such as cold diethyl ether or pentane. This is often effective at removing small-molecule impurities.

Quantitative Data Summary

The choice of oxidation method for the terminal alcohol significantly impacts the yield of the desired N-Boc-PEG36-carboxylic acid while minimizing side reactions. The following table summarizes expected outcomes based on different catalytic systems.

Oxidation Method Typical Oxidant(s) pH Expected Yield of Carboxylic Acid Key Side Reactions to Avoid
TEMPO/NaOCl/NaClO₂ Sodium Hypochlorite, Sodium Chlorite9-11>95%Incomplete oxidation (aldehyde intermediate), PEG chain cleavage (minimal risk).
Potassium Permanganate KMnO₄AlkalineVariable, often lowerSignificant risk of PEG ether bond cleavage.
Jones Oxidation CrO₃ / H₂SO₄Strongly AcidicGoodHigh risk of Boc deprotection and PEG chain degradation due to strong acid.
Nitric Acid Oxidation HNO₃Strongly AcidicVariableHigh risk of PEG ether bond cleavage and formation of by-products.

Experimental Protocol

Protocol: Selective Oxidation of this compound to N-Boc-PEG36-carboxylic acid using TEMPO

This two-step, one-pot protocol is designed to selectively oxidize the primary alcohol to a carboxylic acid under mild conditions that preserve the N-Boc protecting group and the integrity of the PEG chain.

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 0.5 M HCl solution

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Add TEMPO (0.05 equivalents) to the solution.

  • Initial Oxidation to Aldehyde: In a separate flask, prepare a solution of sodium hypochlorite (1.2 equivalents) and saturated sodium bicarbonate (to maintain pH ~9). Cool this solution in an ice bath.

  • Add the cold NaOCl solution dropwise to the stirring PEG solution at 0°C. Monitor the reaction by TLC or LC-MS. The reaction to the aldehyde intermediate is typically rapid (15-30 minutes).

  • Preparation for Second Oxidation: In a separate flask, dissolve sodium chlorite (3.0 equivalents) and sodium dihydrogen phosphate (2.0 equivalents) in water. Add 2-methyl-2-butene (3.0 equivalents), which acts as a scavenger for hypochlorous acid.

  • Oxidation to Carboxylic Acid: Slowly add the sodium chlorite solution to the reaction mixture. Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, or until the aldehyde intermediate is fully consumed as monitored by TLC/LC-MS.

  • Quenching: Quench the reaction by adding a small amount of saturated sodium sulfite solution to destroy any remaining oxidants.

  • Workup:

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Dissolve the concentrated residue in a minimal amount of DCM.

    • Slowly add this solution to a flask of cold, vigorously stirring diethyl ether.

    • The N-Boc-PEG36-carboxylic acid will precipitate as a white solid.

    • Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A N-Boc-PEG36-OH B N-Boc-PEG36-CHO (Aldehyde Intermediate) A->B TEMPO / NaOCl Mild Conditions D PEG Chain Fragments A->D Harsh Oxidants (e.g., HNO₃, KMnO₄) High Heat E H₂N-PEG36-OH (Boc Deprotection) A->E Strong Acid (e.g., TFA, HCl) C N-Boc-PEG36-COOH (Desired Product) B->C NaClO₂ Mild Conditions

Caption: Reaction scheme for this compound showing the desired oxidation pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start: Reaction with N-Boc-PEG36-OH Check Analyze Product: Low Yield or Impurities? Start->Check Impurity_Type Identify Impurity Type Check->Impurity_Type Yes Success Successful Product Check->Success No Polydisperse Polydisperse Product (Multiple MW) Impurity_Type->Polydisperse Broad MW Deprotected Boc Group Removed Impurity_Type->Deprotected Lower MW, Amine Present Incomplete Starting Material Remains Impurity_Type->Incomplete SM Detected Sol_Poly Cause: PEG Chain Cleavage Solution: Use milder oxidants (e.g., TEMPO) Polydisperse->Sol_Poly Sol_Deprotect Cause: Acidic Conditions Solution: Maintain neutral pH, use non-acidic catalysts Deprotected->Sol_Deprotect Sol_Incomplete Cause: Suboptimal Conditions Solution: Increase reaction time/temp, check stoichiometry Incomplete->Sol_Incomplete

Caption: Troubleshooting workflow for common issues encountered during reactions with this compound.

References

Technical Support Center: Optimizing Boc Deprotection of N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of N-Boc-PEG36-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

A1: The most common method for Boc deprotection is acidolysis.[1][2][3] For this compound, a typical starting point is treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1][2] Common concentrations for TFA in DCM range from 20-50% (v/v). The reaction is often performed at 0°C initially and then allowed to warm to room temperature, with reaction times typically ranging from 30 minutes to a few hours.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to observe the disappearance of the starting material (this compound) and the appearance of the more polar product (PEG36-alcohol-amine). The deprotected amine will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise way to track the reaction by quantifying the starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Q3: What are potential side reactions, and how can they be minimized?

A3: A primary concern during Boc deprotection is the formation of a tert-butyl cation intermediate, which can lead to side reactions, such as the alkylation of nucleophilic sites on the substrate or product. For PEG compounds, the ether linkages could be susceptible to cleavage under very harsh acidic conditions, although this is less common with TFA. To minimize side reactions, scavengers can be added to the reaction mixture to trap the tert-butyl cation.

Q4: What are common scavengers used in Boc deprotection?

A4: Scavengers are used to prevent side reactions caused by the tert-butyl cation. Common scavengers include:

  • Triisopropylsilane (TIS): Typically used at a concentration of 2.5-5% (v/v).

  • Water: Can also act as a carbocation scavenger, often used at 2.5-5% (v/v).

  • Thioanisole: Used to protect sensitive amino acids like methionine from alkylation.

  • 1,2-Ethanedithiol (EDT): Used for protecting cysteine residues.

  • Phenol: Another common carbocation scavenger.

Q5: Are there milder alternatives to TFA for deprotection?

A5: Yes, if your molecule is sensitive to strong acids, several milder deprotection methods can be considered:

  • Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl iodide (TMSI) in an organic solvent can effect Boc deprotection under milder conditions.

  • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.

  • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, though this may require high temperatures and long reaction times.

  • Solid-Phase Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 resin can be used, which can simplify purification.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete Deprotection Insufficient Acid Strength or Concentration: The acid may be too weak or too dilute to completely cleave the Boc group.Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Consider a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.Extend the reaction time and continue to monitor by TLC or LC-MS. Allow the reaction to stir at room temperature for a longer period.
Steric Hindrance: The long PEG chain may sterically hinder the acid's approach to the Boc group.Increase the reaction time and/or the concentration of the acid.
Poor Solubility: The this compound may not be fully dissolved in the chosen solvent.Ensure the solvent provides good solubility for the PEGylated compound.
Observation of Side Products Carbocation Side Reactions: The tert-butyl cation generated during deprotection can alkylate the product or other molecules.Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.
Degradation of the PEG chain: Very strong acidic conditions could potentially lead to cleavage of the PEG backbone.Use the mildest effective acidic conditions. Consider alternatives to TFA if degradation is observed.
Difficulty in Product Isolation Residual Acid: Remaining acid can make purification challenging.For volatile acids like TFA, remove it by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces.
Product is a Salt: The deprotected amine will be in its salt form (e.g., TFA salt).The salt can often be used directly in the next step. To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild base like saturated sodium bicarbonate solution.
Product is Water-Soluble: The high polarity of the deprotected PEG-amine can complicate extraction.If the product is water-soluble, extraction with an organic solvent may be inefficient. Consider alternative purification methods like dialysis or size-exclusion chromatography. Precipitation of the product by adding a non-polar solvent like diethyl ether might also be effective.

Quantitative Data Summary

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 hoursRoom Temp
Phosphoric Acid85% (aq)-VariesRoom Temp
Sulfuric Acidconc.tert-Butyl AcetateVariesRoom Temp

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Monitoring Reaction Progress by HPLC

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in DCM (0.1-0.2 M) cool Cool solution to 0°C dissolve->cool add_reagents Add TFA (20-50% v/v) and optional scavenger (TIS) cool->add_reagents stir Stir at 0°C for 30 min, then warm to RT add_reagents->stir monitor Monitor reaction by TLC or LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with toluene (3x) concentrate->coevaporate neutralize Optional: Neutralize with sat. NaHCO3 (aq) coevaporate->neutralize isolate Isolate product neutralize->isolate

Caption: Experimental workflow for Boc deprotection of PEG linkers.

G start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_tfa Increase TFA concentration (e.g., to 50%) incomplete->increase_tfa Yes add_scavenger Add scavenger (e.g., TIS) side_products->add_scavenger Yes success Problem Resolved side_products->success No extend_time Extend reaction time increase_tfa->extend_time stronger_acid Use stronger acid (e.g., 4M HCl in dioxane) extend_time->stronger_acid fail Consult further literature stronger_acid->fail milder_conditions Use milder conditions (e.g., lower temp, less TFA) add_scavenger->milder_conditions check_peg Check for PEG degradation milder_conditions->check_peg check_peg->success

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Technical Support Center: Purification of N-Boc-PEG36-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Boc-PEG36-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying this compound conjugates stem from the physicochemical properties of the PEG linker and the conjugated small molecule. Key difficulties include:

  • Removal of Excess Starting Materials: Separating the final conjugate from unreacted this compound and the unconjugated small molecule can be challenging due to similar polarities.

  • Separation from Reaction Byproducts: The conjugation reaction may produce side products that have similar chromatographic behavior to the desired product.

  • Peak Broadening in Chromatography: PEGylated compounds, even with a discrete PEG chain like PEG36, can exhibit peak broadening in techniques like reverse-phase HPLC, which can complicate purification and analysis.[1]

  • Stability of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions.[2][3] Care must be taken during purification to avoid premature deprotection, especially when using methods like reverse-phase HPLC with acidic mobile phase modifiers like trifluoroacetic acid (TFA).

Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?

The choice of purification technique depends on the properties of the conjugated small molecule and the scale of the purification. The most common and effective methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[][5] It is very effective for purifying small molecule conjugates where the addition of the PEG linker and the Boc group significantly alters the hydrophobicity. A C18 column is often a good starting point.

  • Flash Chromatography: For larger scale purifications, reversed-phase flash chromatography can be a cost-effective and efficient alternative to preparative HPLC. While it may offer lower resolution, it can be an excellent initial purification step to remove the bulk of impurities.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. While highly effective for purifying large PEGylated proteins from smaller impurities, its utility for small molecule this compound conjugates may be limited unless there is a significant size difference between the conjugate and the impurities.

Q3: How does the Boc protecting group influence the purification strategy?

The Boc group is acid-labile and can be cleaved under acidic conditions. This is a critical consideration when developing a purification protocol:

  • Mobile Phase Selection in RP-HPLC: While TFA is a common mobile phase additive in RP-HPLC for good peak shape, prolonged exposure or high concentrations can lead to the cleavage of the Boc group. It is crucial to use the lowest possible concentration of acid or consider alternative, less harsh acidic modifiers if Boc group stability is a concern.

  • Monitoring for Deprotection: During method development, it is important to analyze fractions for the presence of the deprotected product to ensure the integrity of the this compound conjugate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound conjugates.

Issue Symptom Possible Cause(s) Troubleshooting Steps
Poor Separation of Conjugate and Starting Material Co-elution or overlapping peaks of the desired product and unreacted this compound or the unconjugated small molecule in RP-HPLC.- Suboptimal gradient profile.- Inappropriate column chemistry.- Optimize the Gradient: Employ a shallower gradient around the elution time of the compounds of interest to improve resolution.- Change Column: If using a C18 column, consider a C8 column or a column with a different stationary phase chemistry.
Low Yield of Purified Conjugate The amount of recovered pure product is significantly lower than expected.- Adsorption to the Column: The conjugate may be irreversibly binding to the stationary phase.- Precipitation on the Column: The conjugate may not be soluble in the mobile phase at all points in the gradient.- Modify Mobile Phase: Add a small percentage of a stronger organic solvent or a different modifier to reduce non-specific binding.- Ensure Solubility: Confirm the solubility of your conjugate in the mobile phase conditions. You may need to adjust the starting mobile phase composition.
Presence of Unexpected Peaks in the Purified Product HPLC analysis of the purified fraction shows additional, unidentified peaks.- Degradation of the Conjugate: The Boc group may have been partially or fully cleaved during purification.- Reaction Byproducts: The conjugation reaction may have produced unexpected side products.- Check for Deprotection: Analyze the unexpected peaks by mass spectrometry to see if they correspond to the deprotected conjugate. If so, reduce the acid concentration or exposure time in the purification method.- Optimize Reaction: Re-evaluate the conjugation reaction conditions to minimize the formation of byproducts.
Broad Peaks in Chromatography The chromatographic peak for the this compound conjugate is broad, making accurate quantification and clean fractionation difficult.- Secondary Interactions with Stationary Phase: The PEG chain can have secondary interactions with the column material.- Polydispersity of the PEG linker (less likely for discrete PEG36). - Increase Column Temperature: Elevating the column temperature can improve peak shape for PEGylated compounds.- Change Mobile Phase Modifier: Experiment with different ion-pairing reagents or acidic additives.

Quantitative Data Summary

The efficiency of purification can vary significantly depending on the chosen method and the specific properties of the conjugated small molecule. Below is a table summarizing typical performance metrics for different purification techniques based on literature for similar small molecule-PEG conjugates.

Purification Method Typical Purity (%) Typical Yield (%) Scale Key Considerations
Reverse-Phase HPLC (Preparative) >98%60-90%mg to gHigh resolution, but can be time-consuming and costly for large amounts. Acidic mobile phases may affect Boc group stability.
Reversed-Phase Flash Chromatography 90-98%70-95%g to kgFaster and more cost-effective for large scales than preparative HPLC, but with lower resolving power.
Size-Exclusion Chromatography (SEC) Variable80-95%mg to gEffective for removing small molecule impurities if there is a significant size difference. Less effective for separating species of similar size.

Note: The values presented are illustrative and the actual purity and yield will depend on the specific conjugate and the optimization of the purification protocol.

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a starting point for the purification of an this compound conjugate. Optimization will be necessary based on the specific properties of the small molecule.

  • Instrumentation: Preparative HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) for compounds with poor UV absorbance.

  • Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 10-20 mL/min (dependent on column dimensions).

  • Gradient: A shallow gradient optimized to separate the product from impurities. For example:

    • 0-5 min: 20% B

    • 5-45 min: 20-80% B

    • 45-50 min: 80-100% B

    • 50-55 min: 100% B

    • 55-60 min: 100-20% B

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Run the gradient and collect fractions based on the detector signal.

    • Analyze the collected fractions by analytical HPLC to determine purity.

    • Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

General Protocol for Flash Chromatography Purification

This protocol is suitable for a larger-scale, initial purification of the this compound conjugate.

  • Instrumentation: Flash chromatography system.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol. A modifier like 0.1% formic acid can be used if necessary, but be mindful of Boc group stability.

  • Sample Loading: The crude sample can be loaded directly onto the column as a solution or pre-adsorbed onto a small amount of silica gel (dry loading).

  • Procedure:

    • Pack and equilibrate the column with the initial mobile phase.

    • Load the sample.

    • Run a stepwise or linear gradient of the mobile phase to elute the compounds.

    • Collect fractions and analyze them by TLC or analytical HPLC to identify the pure product.

    • Combine the pure fractions and concentrate them.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product conjugation Conjugation Reaction (Small Molecule + this compound) crude_product Crude Reaction Mixture conjugation->crude_product purification_step Purification Method (e.g., RP-HPLC, Flash Chromatography) crude_product->purification_step fraction_collection Fraction Collection purification_step->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_product Pure this compound Conjugate pooling->final_product

Caption: General experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_purification cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Purification Issue Identified cause1 Poor Resolution start->cause1 cause2 Low Yield start->cause2 cause3 Product Degradation start->cause3 solution1a Optimize Gradient cause1->solution1a solution1b Change Column cause1->solution1b solution2a Modify Mobile Phase cause2->solution2a solution2b Check Solubility cause2->solution2b solution3a Reduce Acid Exposure cause3->solution3a solution3b Analyze Byproducts cause3->solution3b

Caption: A decision tree for troubleshooting common purification issues with this compound conjugates.

References

preventing aggregation during PEGylation with N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PEGylation Troubleshooting

Welcome to the technical support center for bioconjugation. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of protein aggregation during PEGylation, with a specific focus on workflows involving N-Boc-PEG36-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PEGylation?

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker. It is a heterobifunctional molecule featuring two distinct terminal groups:

  • A primary alcohol (-OH): This group is not reactive towards proteins under normal physiological conditions. It serves as a versatile chemical handle that must first be "activated" into a more reactive functional group before it can be conjugated to a protein.[1]

  • A Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group protects the amine. This allows for orthogonal chemistry, where the alcohol end can be activated and reacted while the amine remains shielded. The Boc group can be removed later under mild acidic conditions to reveal a free amine for subsequent reactions if needed.[1]

This structure makes it ideal for multi-step conjugation strategies in drug delivery, antibody-drug conjugates (ADCs), and PROTAC development.[1]

Q2: What are the primary causes of protein aggregation during a PEGylation reaction?

Protein aggregation during PEGylation is a common challenge that can arise from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[2]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of undesirable intermolecular interactions and aggregation increases.[2]

  • Intermolecular Cross-linking: If the PEG reagent contains bifunctional impurities (e.g., diol PEG instead of a monofunctional PEG), it can physically link multiple protein molecules together, causing aggregation.

  • Localized High PEG Concentration: Adding the activated PEG reagent too quickly can create areas of high concentration, potentially leading to precipitation or aggregation before uniform mixing occurs.

  • Protein Instability During pH Adjustment: Shifting the pH to optimize the conjugation reaction (e.g., to pH 7-9 for NHS ester reactions) can sometimes move the protein closer to its isoelectric point (pI), where it is least soluble and most prone to aggregation.

Q3: My protein is stable in the reaction buffer but aggregates after I add the activated PEG. Why?

This is a common observation. While PEG is generally known to be a protein stabilizer, the conjugation process itself can be destabilizing. Potential causes include:

  • Surface Property Alteration: The covalent attachment of PEG chains alters the protein's surface charge and hydrophobicity. This can disrupt the native hydration shell and lead to new, unfavorable protein-protein interactions.

  • Steric Hindrance: While PEG can sterically hinder aggregation, the initial interaction between the activated PEG and the protein surface can sometimes induce conformational changes that promote aggregation.

  • Organic Co-solvent: Activated PEG reagents are often dissolved in a water-miscible organic solvent like DMSO or DMF. Adding too much of this solvent (typically >10% of the final reaction volume) can denature the protein.

Q4: Can the Boc deprotection step cause aggregation?

Yes, the Boc deprotection step, which requires acidic conditions (e.g., Trifluoroacetic acid - TFA), can be harsh on sensitive proteins. If your workflow involves removing the Boc group after the PEG linker is already attached to your protein, the low pH environment can lead to protein unfolding and subsequent aggregation, especially during the neutralization/work-up phase. It is crucial to assess your protein's stability under these acidic conditions beforehand.

Troubleshooting Guide: Preventing Aggregation

This section provides direct solutions to common aggregation problems encountered during PEGylation.

Problem: Visible precipitation or a significant increase in turbidity is observed during the reaction.

Potential Cause Recommended Solution & Action Steps
Reaction Conditions are Suboptimal Optimize Key Parameters: Systematically screen reaction conditions to find the optimal balance between conjugation efficiency and protein stability. Start with the parameters outlined in the table below.
Protein Concentration is Too High Test a Concentration Gradient: Evaluate a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL). Lower concentrations can reduce the frequency of intermolecular interactions.
Reagent Addition is Too Rapid Implement Stepwise Addition: Instead of adding the entire volume of activated PEG at once, add it in several small aliquots over 30-60 minutes with gentle mixing. This maintains a lower, more controlled reagent concentration.
Buffer Composition is Not Stabilizing Incorporate Stabilizing Excipients: If optimizing core parameters is insufficient, add stabilizers to the reaction buffer. Common and effective excipients are listed in the table below.
Reaction Temperature is Too High Lower the Reaction Temperature: Performing the reaction at 4°C instead of room temperature will slow down both the conjugation and aggregation kinetics, often favoring the desired reaction.
Table 1: Recommended Starting Parameters for PEGylation Optimization

This table provides suggested ranges for key reaction variables to screen when troubleshooting aggregation.

ParameterRecommended Range for ScreeningRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the chance of protein-protein interactions leading to aggregation.
PEG:Protein Molar Ratio 5:1, 10:1, 20:1A sufficient molar excess is needed for efficient conjugation, but an extreme excess can sometimes promote aggregation.
pH 6.0 - 8.5Screen a range around the protein's known pH of optimal stability. For NHS-ester chemistry, pH 7.2-8.0 is common.
Temperature 4°C, Room Temperature (~22°C)Lower temperatures slow reaction rates, which can reduce aggregation.
Table 2: Common Stabilizing Excipients to Prevent Aggregation

These additives can be included in the reaction buffer to enhance protein stability.

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars / Polyols Sucrose, Trehalose5-10% (w/v)Stabilizes protein structure through preferential exclusion, strengthening the hydration shell.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions and can increase solubility.
Surfactants Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents aggregation at interfaces (e.g., air-water, vial surface).

Experimental Workflow & Protocols

The use of this compound requires a two-stage process: activation of the alcohol, followed by conjugation to the protein.

G cluster_0 Stage 1: PEG Activation (Anhydrous) cluster_1 Stage 2: Protein Conjugation (Aqueous) cluster_2 Stage 3: Analysis A N-Boc-PEG36-OH B Add TsCl & Pyridine in Anhydrous DCM A->B 1. Dissolve C N-Boc-PEG36-OTs (Activated PEG-Tosylate) B->C 2. React 0°C to RT E Add Activated PEG-OTs C->E Dissolve in buffer-miscible solvent (e.g., DMF, DMSO) D Target Protein in Reaction Buffer D->E 3. Prepare Solution F PEGylated Protein E->F 4. React 4°C to RT G Purification (SEC/IEX) F->G 5. Purify H Characterization (SDS-PAGE, MS, HPLC) G->H 6. Analyze G A Aggregation Observed? B Is protein conc. > 5 mg/mL? A->B Yes J No Aggregation Proceed to Purification A->J No C Reduce protein conc. to 1-2 mg/mL B->C Yes D Is reaction temp. > 4°C? B->D No C->D E Perform reaction at 4°C D->E Yes F Was PEG added all at once? D->F No E->F G Add PEG stepwise (in 4-5 aliquots) F->G Yes H Is buffer optimized? F->H No G->H I Add stabilizing excipients (Arginine, Sucrose, etc.) H->I No (or still aggregates) K Analyze Purity of PEG Reagent H->K Yes

References

how to confirm successful conjugation of N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of N-Boc-PEG36-alcohol to a target molecule. This guide includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are recommended to confirm the successful conjugation of this compound?

The primary methods for confirming a successful conjugation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the reaction progress. Each of these techniques provides complementary information to ensure an unambiguous confirmation of the final product.

Q2: How can I be sure that my starting this compound is of high quality?

It is crucial to characterize the starting PEG reagent. The molecular weight and purity of this compound can be confirmed using NMR and MS. The presence of impurities or degradation of the starting material can lead to failed reactions or complex product mixtures.

Q3: What are the key indicators of a successful conjugation reaction?

Successful conjugation is indicated by:

  • NMR: The appearance of characteristic signals from both the this compound and the target molecule in the spectrum of the purified product.

  • MS: An increase in the molecular weight of the target molecule corresponding to the mass of the incorporated N-Boc-PEG36- moiety.

  • HPLC: A shift in the retention time of the product compared to the starting materials.

  • TLC: The disappearance of the starting material spots and the appearance of a new spot for the product.

Troubleshooting Guide

Problem 1: The reaction has not proceeded, and only starting materials are observed.

Possible CauseRecommended Solution
Inefficient Activation of this compound Ensure that the activation chemistry for the terminal alcohol of the PEG is appropriate for the target molecule's functional group. Verify the purity and reactivity of all coupling reagents.
Degraded Starting Material Confirm the integrity of the this compound and the target molecule using NMR or MS before starting the reaction.
Suboptimal Reaction Conditions Optimize the reaction solvent, temperature, and time. Ensure all reagents are soluble in the chosen solvent system.
Presence of Moisture If using moisture-sensitive reagents, ensure the reaction is performed under anhydrous conditions using dry solvents and glassware.

Problem 2: The reaction is incomplete, showing a mixture of starting materials and product.

Possible CauseRecommended Solution
Insufficient Equivalents of a Reagent Increase the molar equivalents of the this compound or the coupling reagents.
Short Reaction Time Extend the reaction time and monitor the progress by TLC or HPLC to determine the optimal duration.[1]
Steric Hindrance If the conjugation site on the target molecule is sterically hindered, consider using a longer PEG linker or a different coupling chemistry.

Problem 3: Multiple products are observed by HPLC or MS.

Possible CauseRecommended Solution
Multiple Reaction Sites on the Target Molecule If the target molecule has multiple reactive sites, consider using protecting groups to ensure site-specific conjugation.
Polydispersity of the PEG Reagent While this compound is a discrete PEG linker, using polydisperse PEG reagents in other experiments can lead to a mixture of products with varying PEG chain lengths.[2][3]
Side Reactions Investigate potential side reactions under your chosen reaction conditions and adjust the protocol accordingly (e.g., by changing the pH or temperature).

Analytical Techniques and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the conjugated product.

Key Indicators of Successful Conjugation:

  • Appearance of PEG Signals: The proton NMR (¹H NMR) spectrum of the conjugate will show a characteristic broad singlet for the ethylene glycol repeating units (-O-CH₂-CH₂-O-) of the PEG backbone, typically around 3.5-3.7 ppm.[4][5]

  • Presence of Boc Protecting Group Signal: A singlet corresponding to the nine protons of the tert-butoxycarbonyl (Boc) group should be observed around 1.4 ppm.

  • Signals from the Target Molecule: Characteristic signals from the target molecule should be present in the conjugate's spectrum, although they may be shifted slightly upon conjugation.

  • Disappearance of the Alcohol Proton: The proton of the terminal alcohol of the this compound will be absent in the product spectrum.

Compound Key ¹H NMR Signals (ppm)
This compound (Starting Material) ~3.6 (m, PEG backbone), ~1.4 (s, Boc group)
Target Molecule (Example: Primary Amine) Characteristic signals of the molecule
Conjugated Product ~3.6 (m, PEG backbone), ~1.4 (s, Boc group), Characteristic signals of the target molecule (may be shifted)
Mass Spectrometry (MS)

MS provides direct evidence of conjugation by measuring the molecular weight of the product.

Key Indicators of Successful Conjugation:

  • Increased Molecular Weight: The mass spectrum of the purified product will show a molecular ion peak corresponding to the sum of the molecular weight of the target molecule and the N-Boc-PEG36- moiety.

  • Characteristic PEG Fragmentation: In some MS techniques, a characteristic fragmentation pattern with repeating units of 44 Da (the mass of an ethylene glycol unit) may be observed.

Compound Expected Molecular Weight (Da)
This compound ~1703.1
Target Molecule MWTarget
Conjugated Product MWTarget + ~1685.1 (Mass of N-Boc-PEG36- after loss of H₂O)
High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the conjugated product from unreacted starting materials and impurities, thus confirming the reaction's success and purity of the product. Reversed-phase HPLC (RP-HPLC) is a common method for small molecule analysis.

Key Indicators of Successful Conjugation:

  • Shift in Retention Time: The conjugated product will typically have a different retention time compared to the starting this compound and the target molecule. The direction of the shift depends on the hydrophobicity of the target molecule and the column chemistry used.

  • Purity Assessment: A single, sharp peak for the product in the chromatogram indicates high purity.

Compound Expected RP-HPLC Behavior
This compound Elutes as a single peak.
Target Molecule Elutes at a characteristic retention time.
Conjugated Product Elutes at a new retention time, distinct from the starting materials.
Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method to monitor the progress of a reaction.

Key Indicators of Reaction Progress:

  • Disappearance of Starting Material Spots: As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity.

  • Appearance of a New Product Spot: A new spot with a different Rf value will appear, representing the conjugated product.

Visualization of PEG Compounds on TLC: PEG compounds are often not UV-active. Therefore, staining is required for visualization.

  • Iodine Vapor: A general stain that can visualize many organic compounds.

  • Potassium Permanganate Stain: Useful for visualizing compounds that can be oxidized, such as the terminal alcohol of the starting material.

  • Dragendorff's Reagent: Has been reported to be effective for staining PEGs.

Experimental Protocols

General ¹H NMR Protocol
  • Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including referencing the solvent peak, phasing, and baseline correction.

  • Integrate the relevant signals to determine the relative number of protons.

General LC-MS Protocol
  • Chromatography:

    • Column: A C18 or C8 reversed-phase column is often suitable for small molecules.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the compounds. .

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for PEGylated molecules.

    • Analysis Mode: Positive ion mode is typically used.

    • Data Acquisition: Acquire data over a mass range that includes the expected molecular weights of the starting materials and the product.

General RP-HPLC Protocol
  • Column: C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the target molecule (e.g., 220 nm, 254 nm, or 280 nm).

  • Gradient: A typical gradient might be 5% to 95% B over 20-30 minutes.

General TLC Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a polar and a non-polar solvent (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The optimal ratio should be determined experimentally.

  • Spotting: Dissolve small amounts of the starting materials and the reaction mixture in a volatile solvent and spot them onto the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate, let it dry, and visualize the spots using a suitable method (UV light if applicable, followed by staining).

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_monitoring Reaction Monitoring cluster_purification Purification cluster_confirmation Confirmation of Conjugation cluster_result Result start This compound + Target Molecule reaction Reaction under Optimized Conditions start->reaction mixture Reaction Mixture reaction->mixture tlc TLC mixture->tlc hplc_mon HPLC mixture->hplc_mon purify Column Chromatography / Preparative HPLC mixture->purify fail Troubleshoot Reaction tlc->fail Incomplete hplc_mon->fail Incomplete nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms hplc_confirm Analytical HPLC purify->hplc_confirm success Successful Conjugation Confirmed nmr->success ms->success hplc_confirm->success

Caption: Experimental workflow for conjugation and confirmation.

troubleshooting_flowchart start Reaction Outcome Analysis no_product No Product Observed start->no_product No Product incomplete Incomplete Reaction start->incomplete Incomplete multiple_products Multiple Products start->multiple_products Multiple Products success Successful Conjugation start->success Clean Product check_reagents Check Starting Material Integrity & Reagent Activity no_product->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) no_product->optimize_conditions anhydrous Ensure Anhydrous Conditions no_product->anhydrous increase_equivalents Increase Reagent Equivalents incomplete->increase_equivalents extend_time Extend Reaction Time incomplete->extend_time steric_hindrance Address Steric Hindrance incomplete->steric_hindrance protecting_groups Use Protecting Groups for Site-Specificity multiple_products->protecting_groups check_peg Verify PEG Dispersity multiple_products->check_peg adjust_conditions Adjust Conditions to Minimize Side Reactions multiple_products->adjust_conditions

Caption: Troubleshooting flowchart for PEGylation reactions.

References

strategies for scaling up reactions with N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-PEG36-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions and to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a long-chain, monodisperse polyethylene glycol (PEG) linker. It contains a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine group.[1][2] Its primary use is in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and hydrophilic spacer to connect a target protein binder and an E3 ligase ligand.[3] It is also used for surface coating of medical devices to enhance biocompatibility.[4]

Q2: What are the key considerations for storing and handling this compound?

A2: To ensure the integrity of the reagent, it is recommended to store this compound at -20°C, protected from light and moisture. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. Avoid repeated freeze-thaw cycles.[5]

Q3: What are the typical methods for activating the terminal alcohol of this compound for conjugation?

A3: The terminal hydroxyl group can be activated for reaction with various functional groups. Common activation strategies include:

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl): To convert the alcohol into a good leaving group for subsequent nucleophilic substitution.

  • Reaction with succinic anhydride: To introduce a terminal carboxylic acid group.

  • Activation with phosgene or its equivalents (e.g., triphosgene): To form a chloroformate for reaction with amines.

Q4: How is the N-Boc protecting group removed, and what are the critical parameters?

A4: The Boc group is typically removed under acidic conditions to yield a primary amine. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. The reaction is usually fast, but when scaling up, it's important to control the temperature to avoid side reactions, especially if other acid-sensitive functional groups are present in the molecule.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield in Alcohol Activation Step 1. Incomplete reaction. 2. Degradation of activating reagent (e.g., TsCl, MsCl) due to moisture. 3. Steric hindrance from the long PEG chain.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Use freshly opened or properly stored activating reagents. Ensure anhydrous reaction conditions. 3. Increase the molar excess of the activating reagent.
Incomplete Boc Deprotection 1. Insufficient acid concentration or reaction time. 2. Presence of acid-scavenging impurities.1. Increase the concentration of TFA or HCl, or prolong the reaction time. Monitor deprotection by LC-MS. 2. Ensure the starting material is pure before the deprotection step.
Product Degradation During Boc Deprotection 1. Presence of other acid-sensitive functional groups. 2. Prolonged exposure to strong acid.1. Use milder acidic conditions (e.g., lower concentration of TFA, or HCl in dioxane at 0°C). 2. Carefully monitor the reaction and quench it as soon as the deprotection is complete.
Difficulty in Purifying the Final Product 1. High viscosity of the reaction mixture at large scale. 2. Co-elution of product with unreacted PEG starting material or byproducts. 3. Broad peaks during chromatography due to the nature of the long PEG chain.1. Dilute the reaction mixture with an appropriate solvent before loading onto the chromatography column. 2. Use a different chromatography technique. For example, if using size-exclusion chromatography (SEC), consider reverse-phase HPLC (RP-HPLC) or ion-exchange chromatography (IEX) if the product has a net charge. 3. Optimize the mobile phase gradient and flow rate. Consider using a column with a different stationary phase.
Protein Aggregation/Precipitation during Conjugation (Post-Boc Deprotection) 1. High concentration of the PEGylated molecule. 2. Unfavorable buffer conditions (pH, ionic strength). 3. Instability of the protein partner.1. Reduce the concentration of the reactants. 2. Perform a buffer screen to identify optimal conditions for protein stability. 3. Conduct the reaction at a lower temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Activation of this compound with Tosyl Chloride

Objective: To convert the terminal hydroxyl group of this compound to a tosylate for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (as a solvent and base) to the solution and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

Protocol 2: N-Boc Deprotection of N-Boc-PEG36-linker

Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

  • N-Boc-PEG36-linker (e.g., the tosylated product from Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-PEG36-linker (1 equivalent) in DCM in a round bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10-20 equivalents, or a 20-50% solution in DCM) or 4M HCl in dioxane (10 equivalents) to the solution.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • For workup, redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

  • The resulting amine can be used in the next step, often without further purification.

Visualizations

experimental_workflow start This compound activation Activate terminal -OH (e.g., Tosylation) start->activation purification1 Purification 1 (Column Chromatography) activation->purification1 conjugation1 Conjugate with Molecule 1 (e.g., Nucleophilic Substitution) purification1->conjugation1 purification2 Purification 2 conjugation1->purification2 deprotection Boc Deprotection (TFA or HCl) purification2->deprotection conjugation2 Conjugate with Molecule 2 (e.g., Amide Coupling) deprotection->conjugation2 final_purification Final Purification (SEC or RP-HPLC) conjugation2->final_purification end_product Final Conjugate final_purification->end_product

Caption: A general workflow for a two-step conjugation using this compound.

troubleshooting_workflow start Low Yield in Scaled-Up Reaction check_sm Starting Materials Consumed? (TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No degradation Product Degradation Observed? check_sm->degradation Yes increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp increase_reagents Increase Molar Ratio of Reagents incomplete_rxn->increase_reagents check_conditions Review Reaction Conditions (Temp, pH, Atmosphere) degradation->check_conditions purification_issue Purification Issues? degradation->purification_issue No Degradation final_product Improved Yield increase_time_temp->final_product increase_reagents->final_product milder_conditions Use Milder Conditions check_conditions->milder_conditions milder_conditions->final_product optimize_purification Optimize Purification Method (e.g., change column, gradient) purification_issue->optimize_purification Yes purification_issue->final_product No optimize_purification->final_product

Caption: A decision tree for troubleshooting low yield in scaled-up reactions.

References

Validation & Comparative

N-Boc-PEG36-alcohol vs. Other PEG Linkers for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing factors such as ternary complex formation, cell permeability, and solubility. Among the various linker types, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of N-Boc-PEG36-alcohol, a long-chain PEG linker, against other commonly used PEG linkers in PROTAC design, supported by experimental data and detailed protocols.

The Role of PEG Linkers in PROTAC Performance

The length and composition of the PEG linker play a crucial role in the successful design of a PROTAC. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced potency due to increased conformational flexibility and a higher entropic penalty upon binding.[3][4] PEG linkers, in particular, are favored for their ability to improve the physicochemical properties of PROTACs, which are often large and lipophilic molecules. The ethylene glycol repeats in PEG chains enhance hydrophilicity, which can lead to improved solubility and cell permeability.[2]

This compound: A Long-Chain PEG Linker

This compound is a long-chain, discrete PEG (dPEG) linker with 36 ethylene glycol units. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, stepwise synthesis of PROTACs, while the terminal alcohol provides a handle for conjugation to either the POI ligand or the E3 ligase ligand. The extended length of the PEG36 chain can be advantageous in specific contexts, potentially spanning larger distances between the binding pockets of the target protein and the E3 ligase.

Comparative Analysis of PEG Linker Length on PROTAC Activity

General Trends Observed with Varying PEG Linker Length:

  • Optimal Length is Target-Dependent: There is no universal optimal PEG linker length; it is highly dependent on the specific target protein and the E3 ligase being recruited.

  • Impact on Degradation Potency (DC50) and Efficacy (Dmax): Variations in linker length can significantly affect the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For instance, in a series of Bruton's tyrosine kinase (BTK) degraders, a PROTAC with a 9-PEG unit linker demonstrated the most potent degradation. Conversely, for other targets, shorter or intermediate-length linkers have been found to be optimal.

  • Influence on Ternary Complex Formation: The linker length dictates the spatial orientation of the target protein and the E3 ligase within the ternary complex, which is crucial for efficient ubiquitination.

  • Physicochemical Properties: Longer PEG chains generally increase the hydrophilicity and topological polar surface area (TPSA) of the PROTAC molecule. While this can improve solubility, it may also impact cell permeability.

Quantitative Data from Representative Studies:

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance. It is important to note that these data are from different studies targeting different proteins and should be interpreted as illustrative of general trends rather than a direct comparison.

Table 1: Impact of PEG Linker Length on BTK Degradation

PROTAC with PEG Linker LengthDC50 (nM)Dmax (%)
< 5 PEG unitsInactive< 20
9 PEG units5.9> 90
> 9 PEG unitsIncreasedDecreased

Table 2: Illustrative Comparison of Physicochemical Properties of PROTACs with Different PEG Linker Lengths (Compiled from various sources)

Linker TypeMolecular Weight (Da)cLogPTPSA (Ų)
Short PEG (e.g., PEG4)LowerGenerally LowerLower
Medium PEG (e.g., PEG8-12)IntermediateVariableIntermediate
Long PEG (e.g., PEG36)HigherGenerally HigherHigher

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This protocol describes the quantification of target protein degradation in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, MCF7) in 6-well plates and allow them to adhere overnight.
  • Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
  • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of PROTACs, providing an indication of their potential for oral bioavailability.

1. Caco-2 Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Assay Procedure:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add the PROTAC solution (at a defined concentration) to the apical (A) or basolateral (B) chamber.
  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B or A, respectively).
  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Mandatory Visualizations

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization A1 Select POI & E3 Ligase Ligands A2 Choose PEG Linker (e.g., N-Boc-PEG36-OH) A1->A2 A3 Synthesize PROTAC Library A2->A3 B1 Biochemical Assays (Binding Affinity) A3->B1 B2 Cellular Degradation Assay (Western Blot) A3->B2 B3 Determine DC50 & Dmax B2->B3 C1 Analyze SAR B3->C1 B4 Cell Viability/Toxicity Assays B4->C1 B5 Permeability Assays (e.g., Caco-2) B5->C1 C2 Iterative Design & Synthesis C1->C2 C2->A3 Refine Linker

References

The Long-Chain Advantage: A Comparative Guide to PEG36 in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. Among the various options, polyethylene glycol (PEG) linkers have become a cornerstone for optimizing the performance of these complex molecules. This guide provides a comprehensive comparison of long-chain PEG linkers, such as PEG36, against their shorter-chain counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Long-chain PEG linkers, and specifically PEG36, offer a unique set of advantages that address several challenges in drug delivery. Their extended length and hydrophilic nature significantly enhance the solubility and stability of bioconjugates, particularly those carrying hydrophobic payloads.[1][2] This is crucial for preventing aggregation, which can lead to rapid clearance from circulation and reduced efficacy.[3][] Furthermore, the increased hydrodynamic radius conferred by a long PEG chain can prolong the plasma half-life of the therapeutic, leading to greater accumulation in target tissues.[3]

Comparative Analysis: Long-Chain vs. Short-Chain PEG Linkers

The selection of an appropriate PEG linker length is a balancing act between improving pharmacokinetic properties and maintaining potent biological activity. While shorter PEG linkers may be favored in some contexts for their potential to enhance stability, longer chains generally offer superior performance in terms of solubility and in vivo efficacy, especially when dealing with hydrophobic drugs.

To illustrate these differences, the following tables summarize quantitative data from representative studies comparing the performance of bioconjugates with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerHalf-Life (t½, hours)Area Under the Curve (AUC, µg*h/mL)Clearance (mL/h/kg)Reference
Short-Chain PEG (e.g., PEG4)49.21,2340.81
Long-Chain PEG (e.g., PEG24)219.05,4870.18

Note: This data is representative and compiled from a study using an affibody-based drug conjugate. The trend of increased half-life and AUC with longer PEG chains is generally observed across various studies, although the absolute values will vary depending on the specific antibody, payload, and experimental model.

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficiency

Linker Length (PEG units)DC50 (nM)Dmax (%)Reference
45085
82595
1215>98

Note: DC50 represents the half-maximal degradation concentration, and Dmax is the maximum degradation observed. This table illustrates a general trend where longer PEG linkers can lead to improved degradation efficiency, although an optimal length may exist beyond which potency can decrease.

Experimental Protocols

Detailed methodologies are essential for the reproducible design and evaluation of bioconjugates. The following are representative protocols for key experiments in the development of ADCs and PROTACs utilizing PEG linkers.

Protocol 1: General Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a drug-linker construct to the lysine residues of a monoclonal antibody.

1. Antibody Preparation:

  • Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).
  • Determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm.

2. Drug-Linker Activation:

  • Dissolve the drug-PEG36-acid linker in an anhydrous organic solvent (e.g., dimethylformamide [DMF]).
  • Add an activating agent such as N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the drug-linker solution.
  • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

3. Conjugation Reaction:

  • Add the activated drug-PEG36-linker solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody integrity.
  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

4. Purification and Characterization:

  • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
  • Characterize the purified ADC for protein concentration, aggregation (by SEC), and drug-to-antibody ratio (DAR).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR based on the absorbance of the antibody and the drug.

1. Determine Molar Extinction Coefficients:

  • Experimentally determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab) and the drug-linker at its maximum absorbance wavelength (λ_max) and at 280 nm (ε_Drug, λ_max and ε_Drug, 280).

2. Measure ADC Absorbance:

  • Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the drug's λ_max (A_λ_max).

3. Calculate DAR:

  • The concentration of the antibody and the drug can be calculated using the Beer-Lambert law and simultaneous equations. The DAR is then determined by the molar ratio of the drug to the antibody.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical procedure to evaluate the pharmacokinetic profile of a PEGylated ADC.

1. Animal Model:

  • Use healthy mice or rats of a specific strain, age, and weight.

2. Administration:

  • Administer the ADC with the PEG36 linker and a comparator (e.g., an ADC with a shorter PEG linker) intravenously at a predetermined dose.

3. Blood Sampling:

  • Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-injection.

4. Sample Processing and Analysis:

  • Isolate plasma from the blood samples.
  • Quantify the concentration of the ADC in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

5. Data Analysis:

  • Plot the plasma concentration of the ADC versus time.
  • Determine key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance using non-compartmental analysis software.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Ab Antibody ADC Purified ADC Ab->ADC Conjugation & Purification DL Drug-PEG36-Linker Act_DL Activated Drug-Linker DL->Act_DL Activation Act_DL->ADC Conjugation & Purification DAR DAR Determination (UV-Vis, HIC) ADC->DAR Agg Aggregation Analysis (SEC) ADC->Agg PK Pharmacokinetic Study ADC->PK Efficacy Efficacy Study (Xenograft Model) ADC->Efficacy

Experimental workflow for ADC synthesis and evaluation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG36 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of PROTAC-mediated protein degradation.

Conclusion

The use of a long PEG chain like PEG36 as a linker in bioconjugates offers significant advantages in improving solubility, stability, and pharmacokinetic profiles. These benefits often translate to enhanced in vivo efficacy and a wider therapeutic window. While the optimal linker length is dependent on the specific antibody, payload, and target, the data consistently supports the trend that longer PEG chains are highly effective in overcoming the challenges associated with hydrophobic drugs. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate and optimize PEG linker length for the rational design of next-generation ADCs and PROTACs.

References

The Long Reach of a Linker: Comparing N-Boc-PEG36-alcohol to Shorter PEG Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug development, the choice of a linker molecule can be as critical as the therapeutic agent itself. Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2] This guide provides a comprehensive comparison between the long-chain N-Boc-PEG36-alcohol and its shorter counterparts, offering researchers, scientists, and drug development professionals a data-driven perspective on selecting the optimal linker for their applications.

This compound is a long, monodisperse PEG linker that provides significant spatial separation between conjugated molecules, enhancing solubility and flexibility.[3] These characteristics are particularly advantageous in the development of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). However, the optimal PEG linker length is a delicate balance between beneficial properties and potential drawbacks, such as steric hindrance.[4]

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

The length of the PEG linker in an ADC is a critical determinant of its therapeutic index, influencing its solubility, stability, pharmacokinetics (PK), and anti-tumor efficacy.[5] Longer PEG chains are often employed to counteract the hydrophobicity of cytotoxic payloads, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.

Quantitative Comparison of ADC Performance Metrics with Varying PEG Linker Lengths

The following table summarizes key performance metrics for ADCs with different PEG linker lengths, synthesized from multiple studies.

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-LifeIn Vivo Anti-Tumor EfficacyReference
Short (PEG2, PEG4) Generally potentShorterModerate
Medium (PEG8, PEG12) Potent, slight decrease possibleSignificantly IncreasedHigh
Long (PEG24) Variable, potential for decreaseSignificantly IncreasedHigh
Very Long (PEG4k, 10k) Reduced (4.5 to 22-fold)Substantially Increased (2.5 to 11.2-fold)Most Ideal in some models

Note: The data is compiled from various studies and the exact values are dependent on the specific antibody, payload, and cancer cell line used.

As illustrated, while longer PEG chains can sometimes lead to a decrease in direct in vitro cytotoxicity, they generally confer superior pharmacokinetic properties, resulting in enhanced in vivo anti-tumor efficacy. A study on ADCs with PEG side chains of 2, 4, 8, 12, and 24 units showed that those with 8 or more units had significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to those with 2 and 4 units.

The Role of Linker Length in PROTAC Efficacy

In the design of PROTACs, the linker length is paramount for inducing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker length is crucial; a linker that is too short can cause steric hindrance, while one that is too long may result in a non-productive complex.

Quantitative Comparison of PROTAC Performance with Varying Linker Lengths
Linker Length (atoms)Target Protein DegradationKey FindingsReference
< 12 Not ObservedIneffective for TBK1 degradation.
12 - 29 Submicromolar PotencyEffective, with a decrease in potency at 29 atoms for TBK1.
16 OptimalMost effective for ERα degradation in a specific study.

For certain targets, longer linkers are favored. For instance, in a series of BTK degraders, PROTACs with longer linkers (≥ 4 PEG units) maintained binding affinity, whereas shorter linkers impaired it. A long linker like PEG36 would offer significant flexibility, which could be advantageous for forming a productive ternary complex with challenging targets.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

General Structure of a PEGylated Antibody-Drug Conjugate (ADC) cluster_antibody Antibody cluster_linker Linker cluster_payload Payload Antibody Antibody PEG_Linker PEG Chain (e.g., PEG36) Antibody->PEG_Linker Conjugation Site (e.g., Cysteine) Cytotoxic_Drug Cytotoxic Drug PEG_Linker->Cytotoxic_Drug Attachment

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental Workflow for Comparing ADCs with Different PEG Linkers Start Start ADC_Synthesis ADC Synthesis & Characterization (Varying PEG Lengths) Start->ADC_Synthesis In_Vitro_Assays In Vitro Cytotoxicity Assays (e.g., MTT) ADC_Synthesis->In_Vitro_Assays PK_Studies Pharmacokinetic Studies in Rodents ADC_Synthesis->PK_Studies Data_Analysis Data Analysis & Comparison In_Vitro_Assays->Data_Analysis Efficacy_Studies In Vivo Antitumor Efficacy Studies PK_Studies->Efficacy_Studies Efficacy_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing ADCs with different PEG linkers.

PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with varying PEG linker lengths.

Methodology:

  • Antibody Modification: A monoclonal antibody is partially reduced using a reagent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups.

  • Drug-Linker Preparation: The N-Boc-PEG-alcohol linker (e.g., PEG4, PEG8, PEG36) is first deprotected to reveal the amine, which is then functionalized with a cytotoxic payload. The alcohol end is activated (e.g., converted to a maleimide) for conjugation to the antibody.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to form a stable covalent bond.

  • Purification: The ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated components.

  • Characterization: The drug-to-antibody ratio (DAR) is determined using techniques like UV-Vis spectroscopy or mass spectrometry. Purity and aggregation are assessed by SEC.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency of the synthesized ADCs.

Methodology:

  • Cell Culture: Target cancer cell lines are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs.

  • Incubation: The plates are incubated for a specified period (typically 72-120 hours).

  • Viability Assessment: Cell viability is measured using an MTT assay, where viable cells convert MTT to a colored formazan product.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic (PK) Study in Rodents

Objective: To evaluate the pharmacokinetic profile of ADCs with different PEG linkers.

Methodology:

  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Quantification: The concentration of the ADC in the plasma is determined using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Pharmacokinetic parameters like half-life, clearance, and area under the curve (AUC) are calculated.

In Vivo Antitumor Efficacy Study

Objective: To assess the in vivo anti-tumor activity of the ADCs.

Methodology:

  • Animal Model: Immunocompromised mice bearing tumor xenografts are used.

  • Treatment: Mice are treated with the ADCs at a specified dosing schedule. A control group receives a vehicle or a non-binding ADC.

  • Tumor Measurement: Tumor volumes are measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. While shorter PEG linkers may offer advantages in terms of stability and in some cases, in vitro potency, longer linkers like this compound provide significant benefits in enhancing solubility and improving pharmacokinetic profiles. The extended length of PEG36 can be particularly advantageous for overcoming the challenges associated with hydrophobic payloads in ADCs and for providing the necessary flexibility for optimal ternary complex formation in PROTACs. Ultimately, the ideal PEG linker length is context-dependent, and a systematic evaluation using the experimental approaches outlined in this guide is essential for the rational design of effective and safe bioconjugates.

References

A Guide to Alternatives for N-Boc-PEG36-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. N-Boc-PEG36-alcohol is a widely used PEG linker, valued for its long, discrete-length polyethylene glycol (PEG) chain that enhances solubility and provides spacing, and its Boc-protected amine which allows for controlled derivatization. However, the specific requirements of a bioconjugate, such as the desired stability, release mechanism, or the nature of the biomolecules being linked, often necessitate the exploration of alternatives. This guide provides an objective comparison of various alternatives to this compound, supported by experimental data and detailed methodologies to inform the rational design of bioconjugates.

Alternatives Based on Protecting Group Chemistry

The tert-butyloxycarbonyl (Boc) protecting group is popular due to its stability and facile removal under acidic conditions. However, the harsh acidic conditions required for deprotection may not be suitable for all biomolecules.

Comparison of Amine Protecting Groups in PEG Linkers

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Strong acid (e.g., trifluoroacetic acid)Mild base (e.g., piperidine)Catalytic hydrogenation
Compatibility Not suitable for acid-labile molecules.Suitable for acid-sensitive substrates.Not suitable for molecules with reducible groups.
Typical Deprotection Time 30 minutes - 2 hours5 - 20 minutes1 - 4 hours
Advantages High stability to a wide range of reagents.Mild deprotection conditions preserve sensitive functionalities.Stable to acidic and basic conditions.
Disadvantages Harsh deprotection can damage sensitive biomolecules.Not stable to primary and some secondary amines.Requires a metal catalyst which can be difficult to remove.

The Influence of PEG Chain Length

The length of the PEG chain is a crucial parameter that significantly impacts the physicochemical and biological properties of the resulting bioconjugate. While this compound offers a long, discrete PEG chain, shorter or longer chains may be more suitable for specific applications.

Impact of PEG Chain Length on Bioconjugate Properties

PropertyShorter PEG Chains (e.g., PEG2-PEG12)Longer PEG Chains (e.g., PEG24-PEG48)
Solubility Moderate improvement.Significant improvement, especially for hydrophobic molecules.
Immunogenicity Less effective at masking epitopes.More effective at reducing immunogenicity.
Steric Hindrance Minimal steric hindrance, ideal for site-specific conjugation.Can cause steric hindrance, potentially reducing binding affinity.
In vivo Circulation Time Shorter half-life, more rapid clearance.Longer half-life, reduced renal clearance.
Application Compact labeling, situations where minimal spacing is required.Enhancing solubility and in vivo stability of therapeutics.

A study on antibody-drug conjugates (ADCs) demonstrated that longer PEG linkers (8, 12, and 24 PEG units) resulted in significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to ADCs with shorter linkers (2 and 4 PEG units).

Alternative Linker Chemistries

The choice of conjugation chemistry is paramount for controlling the stability, specificity, and functionality of the bioconjugate.

Heterobifunctional vs. Homobifunctional Linkers

This compound is a heterobifunctional linker precursor (after deprotection and activation of the hydroxyl group). Heterobifunctional linkers possess two different reactive groups, allowing for controlled, sequential conjugation. In contrast, homobifunctional linkers have two identical reactive groups, which can lead to a mixture of products and polymerization. For complex bioconjugates, heterobifunctional linkers are generally the preferred choice due to the higher yield and homogeneity of the final product.

Click Chemistry

Click chemistry reactions are characterized by their high efficiency, specificity, and biocompatibility. They offer a powerful alternative to traditional conjugation methods.

Comparison of Bioconjugation Chemistries

FeatureNHS Ester ChemistryMaleimide-Thiol ChemistryStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tetrazine-TCO Ligation
Target Functional Group Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide and strained alkyneTetrazine and trans-cyclooctene (TCO)
Reaction Efficiency Variable, moderate to highHighVery highExtremely high (fastest bioorthogonal reaction)
Specificity Moderate to lowHighHigh (bioorthogonal)High (bioorthogonal)
Linkage Stability High (Amide bond)Stable thioether bondHigh (Triazole ring)Stable dihydropyridazine bond
Side Reactions Hydrolysis, reactions with other nucleophiles.Can react with other nucleophiles at high pH.MinimalMinimal
Cleavable vs. Non-Cleavable Linkers

The stability of the linker is a critical consideration, especially for applications like drug delivery.

  • Non-Cleavable Linkers: These form a stable covalent bond and are designed to remain intact. The release of a payload from a non-cleavable linker in an ADC, for example, relies on the complete degradation of the antibody in the lysosome. This generally leads to enhanced plasma stability and a wider therapeutic window.

  • Cleavable Linkers: These are designed to be cleaved in response to specific triggers in the target environment, such as low pH, high concentrations of glutathione, or specific enzymes. This allows for controlled release of the payload at the site of action and can lead to a "bystander effect," where the released drug can kill neighboring target-negative cells.

Performance Comparison of Cleavable vs. Non-Cleavable Linkers in ADCs

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Triggered by specific conditions (e.g., pH, enzymes).Lysosomal degradation of the antibody.
Plasma Stability Generally lower.Generally higher.
Therapeutic Window Can be narrower due to potential premature release.Can be wider due to reduced off-target toxicity.
Bystander Effect Yes, can be advantageous for heterogeneous tumors.No.

Non-PEG Alternatives

Concerns about the potential immunogenicity and non-biodegradability of PEG have led to the development of alternative polymers.

Comparison of PEG and Non-PEG Linkers

FeaturePoly(ethylene glycol) (PEG)Polysarcosine (pSar)Poly(2-oxazolines) (POx)
Immunogenicity Potential for anti-PEG antibodies.Generally considered low.Generally considered low.
Biodegradability Non-biodegradable.Biodegradable to natural amino acids.Can be designed to be biodegradable.
"Stealth" Properties Well-established.Comparable to PEG.Comparable to PEG.
Synthesis Well-established.Straightforward.Easily synthesized with commercially available materials.

Experimental Protocols

Protocol 1: Boc Deprotection of a PEG Linker

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM (0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule

  • DMSO or DMF (if needed for solubility)

Procedure:

  • Dissolve the azide-containing peptide or protein in the reaction buffer to a final concentration of 1-10 mM.

  • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Mix the solutions of the azide- and DBCO-functionalized molecules.

  • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactants' concentration and reactivity.

  • Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography.

Protocol 3: Tetrazine-TCO Ligation for Protein-Protein Conjugation

Materials:

  • Protein 1

  • Protein 2

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • 1M Sodium bicarbonate (NaHCO₃)

  • Phosphate-buffered saline (PBS)

  • Spin desalting columns

Procedure:

  • Protein 1 activation with TCO-NHS:

    • Dissolve 100 µg of Protein 1 in 100 µL of PBS.

    • Add 5 µL of 1M NaHCO₃.

    • Add 20 nmol of TCO-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Remove excess reagent using a spin desalting column.

  • Protein 2 activation with Tetrazine-NHS:

    • Dissolve 100 µg of Protein 2 in 100 µL of PBS.

    • Add 5 µL of 1M NaHCO₃.

    • Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the mixture.

    • Incubate at room temperature for 60 minutes.

    • Remove excess reagent using a spin desalting column.

  • Conjugation:

    • Mix the activated TCO-Protein 1 and Tetrazine-Protein 2 in a 1:1 molar ratio.

    • Rotate the mixture for 1 hour at room temperature. The conjugate is now ready for use.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Conjugation Bioconjugation (e.g., Click Chemistry, NHS Ester) Biomolecule->Conjugation Linker Linker Synthesis & Functionalization Linker->Conjugation Payload Payload (e.g., Drug, Dye) Payload->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Analysis Characterization (e.g., LC-MS, SDS-PAGE) Purification->Analysis Final_Product Final Bioconjugate Analysis->Final_Product

Caption: A generalized workflow for a typical bioconjugation experiment.

Linker_Selection_Pathway start Start: Define Bioconjugation Goal q1 Is the biomolecule sensitive to harsh conditions? start->q1 a1_yes Consider Fmoc or enzymatic ligation q1->a1_yes Yes a1_no Boc or other robust protecting groups q1->a1_no No q2 Is site-specific conjugation required? a2_yes Use bioorthogonal chemistry (e.g., Click Chemistry) q2->a2_yes Yes a2_no NHS or Maleimide chemistry may be sufficient q2->a2_no No q3 Is controlled release of the payload needed? a3_yes Select a cleavable linker (e.g., hydrazone, disulfide) q3->a3_yes Yes a3_no Use a non-cleavable linker for high stability q3->a3_no No q4 Are immunogenicity concerns a major factor? a4_yes Explore non-PEG alternatives (e.g., pSar, POx) q4->a4_yes Yes a4_no PEG linkers are a well-established option q4->a4_no No a1_yes->q2 a1_no->q2 a2_yes->q3 a2_no->q3 a3_yes->q4 a3_no->q4 end_node Optimal Linker Strategy a4_yes->end_node a4_no->end_node

Caption: A decision pathway for selecting a suitable bioconjugation linker.

A Comparative Guide to HPLC-Based Purity Validation of N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, linker chemistry, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs), ensuring the purity of starting materials is paramount. N-Boc-PEG36-alcohol, a long-chain polyethylene glycol (PEG) linker functionalized with a Boc-protected amine and a terminal alcohol, is a critical building block in this field. Its purity directly impacts the efficiency of subsequent reactions and the quality of the final drug conjugate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound, supported by detailed experimental protocols and a discussion of alternative analytical techniques.

The primary analytical technique for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method separates the target compound from potential impurities based on differences in hydrophobicity.

Potential Impurities in this compound

Understanding potential impurities is crucial for developing a robust analytical method. For this compound, these may include:

  • Starting materials: Unreacted PEG36-diol or reagents from the introduction of the N-Boc group.

  • Side products: Di-Boc protected PEG36, or PEG chains of varying lengths (polydispersity).

  • Degradation products: Loss of the N-Boc protecting group, resulting in the free amine.

  • Residual solvents: Solvents used during synthesis and purification.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the recommended method for routine purity analysis of this compound due to its high resolution, quantitative accuracy, and wide applicability[1].

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A typical gradient could be: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detector: UV at 214 nm or 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

Data Presentation: Expected HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)Purity Specification
This compound~15.2>95%>95%
Impurity 1 (e.g., PEG36-diol)~8.5<1%<1%
Impurity 2 (e.g., deprotected amine)~10.1<1%<1%
Other Impuritiesvarious<3% total<3% total

Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.

Alternative and Complementary Analytical Methods

While RP-HPLC is the primary method for purity assessment, other techniques can provide valuable, orthogonal information, particularly for characterizing complex impurities.

Analytical MethodPrincipleAdvantagesDisadvantagesApplication in this compound Analysis
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic volume.Good for analyzing aggregation and polydispersity of the PEG chain.Lower resolution for small molecule impurities.Useful for identifying higher or lower molecular weight PEG-related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass detection.Provides molecular weight information for impurity identification.More complex instrumentation and potential for ion suppression.Confirms the identity of the main peak and provides mass information on impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Confirms the chemical structure and can identify impurities with distinct NMR signals.Lower sensitivity compared to HPLC for trace impurities.Structural confirmation of the this compound and identification of major impurities.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.

cluster_0 Purity Validation Workflow Sample_Preparation Sample Preparation (1 mg/mL in mobile phase) Primary_Analysis Primary Analysis: RP-HPLC with UV Detection Sample_Preparation->Primary_Analysis Purity_Assessment Purity Assessment: Peak Area > 95%? Primary_Analysis->Purity_Assessment Pass Product Meets Specification Purity_Assessment->Pass Yes Fail Further Investigation Required Purity_Assessment->Fail No Complementary_Analysis Complementary Analysis: LC-MS and/or NMR Fail->Complementary_Analysis Impurity_Identification Impurity Identification and Characterization Complementary_Analysis->Impurity_Identification

Caption: Workflow for the purity validation of this compound.

Logical Relationship of Analytical Methods

The selection of an appropriate analytical method is a logical process based on the specific requirements of the analysis.

cluster_1 Decision Tree for Analytical Method Selection Start Analytical Need Routine_Purity Routine Purity Check? Start->Routine_Purity Impurity_ID Impurity Identification Needed? Routine_Purity->Impurity_ID No RP_HPLC Use RP-HPLC Routine_Purity->RP_HPLC Yes Structural_Confirmation Full Structural Confirmation? Impurity_ID->Structural_Confirmation No LC_MS Use LC-MS Impurity_ID->LC_MS Yes NMR Use NMR Structural_Confirmation->NMR Yes

Caption: Decision tree for selecting an analytical method.

References

Preserving Protein Potency: A Comparative Guide to Conjugation with N-Boc-PEG36-alcohol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy to enhance the therapeutic properties of proteins. This guide provides an objective comparison of the impact on protein biological activity after conjugation with N-Boc-PEG36-alcohol and other common PEGylation reagents. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most suitable conjugation strategy.

The modification of therapeutic proteins with PEG can significantly improve their pharmacokinetic and pharmacodynamic profiles by increasing in vivo half-life, enhancing stability, reducing immunogenicity, and improving solubility. However, a crucial consideration is the potential for PEGylation to alter the protein's native structure and function, leading to a partial or complete loss of biological activity. The choice of PEG reagent and conjugation chemistry is therefore paramount to preserving the protein's therapeutic efficacy.[1][2]

Comparing the Impact of PEGylation on Protein Activity: A Data-Driven Overview

The extent to which PEGylation affects a protein's biological activity is influenced by several factors, including the molecular weight and structure (linear or branched) of the PEG, the number of attached PEG chains, and the specific site of conjugation on the protein.[1][2] Site-specific PEGylation, for instance at the N-terminus, is often preferred to random conjugation at multiple lysine residues, as it can help to avoid modification of the protein's active site.[3]

While direct quantitative data for proteins conjugated specifically with this compound is limited in publicly available literature, we can infer its likely performance based on the well-established principles of amine-reactive PEGylation. This compound contains a Boc-protected amine and a terminal hydroxyl group. The hydroxyl group can be activated for conjugation to primary amines (e.g., lysine residues or the N-terminus) on a protein. This places it in the category of amine-reactive PEGylation reagents, similar to the more commonly documented N-hydroxysuccinimide (NHS) esters and aldehydes.

The following table summarizes representative data on the retained biological activity of various proteins after conjugation with different amine-reactive PEGylation reagents. This data provides a valuable benchmark for estimating the potential impact of this compound conjugation.

ProteinPEGylation ReagentMolecular Weight of PEG (kDa)Site of ConjugationRetained Biological Activity (%)Reference
Granulocyte-Colony Stimulating Factor (G-CSF)Aldehyde-PEG20N-terminus~50% (in vitro proliferation)
Interferon-α2aBranched NHS-PEG40Lysine residues~7% (antiviral activity)
LysozymeNHS-PEG5Lysine residues~90% (enzymatic activity)
Tumor Necrosis Factor-α (TNF-α)NHS-PEG5Lysine residues~65% (cytotoxic activity)
L-lacate oxidaseMaleimide-PEG5Cysteine~70% (enzymatic activity)

Experimental Protocols for Assessing Post-Conjugation Biological Activity

To rigorously evaluate the impact of PEGylation on protein function, it is essential to perform well-defined activity assays. Below are detailed protocols for key experiments applicable to different classes of proteins.

Protocol 1: Enzyme Kinetic Assay for PEGylated Enzymes

This protocol outlines the determination of kinetic parameters (Km and Vmax) for an enzyme after PEGylation, using a spectrophotometric assay as an example.

Materials:

  • PEGylated enzyme and unmodified native enzyme

  • Substrate solution

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of the substrate in the reaction buffer.

  • Prepare solutions of the PEGylated and native enzyme of known concentrations in the reaction buffer.

  • Add a fixed volume of enzyme solution to each well of the microplate.

  • Initiate the reaction by adding a fixed volume of the substrate dilutions to the wells.

  • Immediately place the microplate in the reader and measure the absorbance at a specific wavelength at regular time intervals. The wavelength should be chosen to monitor the appearance of the product or disappearance of the substrate.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each substrate concentration.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Compare the kinetic parameters of the PEGylated enzyme to the native enzyme to assess the impact of conjugation on enzymatic activity.

Protocol 2: ELISA-Based Binding Affinity Assay for PEGylated Antibodies

This protocol describes how to determine the binding affinity of a PEGylated antibody to its target antigen using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • PEGylated antibody and unmodified native antibody

  • Target antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% skim milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • 96-well high-binding microplate

  • Microplate reader

Procedure:

  • Coat the microplate wells with the target antigen diluted in coating buffer and incubate overnight at 4°C.

  • Wash the wells with wash buffer to remove unbound antigen.

  • Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the wells with wash buffer.

  • Prepare a serial dilution of the PEGylated and native antibodies in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound antibodies.

  • Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the wells to remove unbound secondary antibody.

  • Add the substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Plot the absorbance versus antibody concentration and fit the data to a binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity. Compare the Kd values of the PEGylated and native antibodies.

Protocol 3: Cell Proliferation Assay for PEGylated Growth Factors

This protocol details a method to assess the biological activity of a PEGylated growth factor, such as Granulocyte-Colony Stimulating Factor (G-CSF), by measuring its ability to induce the proliferation of a specific cell line (e.g., NFS-60).

Materials:

  • PEGylated growth factor and unmodified native growth factor

  • NFS-60 cells (or another appropriate factor-dependent cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell proliferation reagent (e.g., WST-8 or MTS)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture the NFS-60 cells according to standard protocols.

  • Wash the cells to remove any residual growth factors from the culture medium.

  • Seed the cells into the wells of a 96-well plate at a predetermined optimal density (e.g., 7 x 105 cells/ml).

  • Prepare a serial dilution of the PEGylated and native growth factors in cell culture medium.

  • Add the growth factor dilutions to the wells containing the cells. Include a negative control with medium only.

  • Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell proliferation reagent to each well and incubate for a further 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the absorbance versus growth factor concentration and determine the EC50 value (the concentration that induces 50% of the maximal response). Compare the EC50 values of the PEGylated and native growth factors.

Visualizing the PEGylation Workflow and its Rationale

To better understand the process and the factors influencing the outcome of protein PEGylation, the following diagrams illustrate the key steps and considerations.

PEGylation_Workflow cluster_pre_conjugation Pre-Conjugation cluster_conjugation Conjugation cluster_post_conjugation Post-Conjugation Protein_Selection Target Protein Selection Reagent_Selection PEG Reagent Selection (e.g., this compound) Protein_Selection->Reagent_Selection Activation Activation of PEG-OH (if necessary) Reagent_Selection->Activation Conjugation_Reaction Conjugation Reaction (Amine-reactive) Activation->Conjugation_Reaction Purification Purification of PEG-Protein Conjugate (e.g., SEC, IEX) Conjugation_Reaction->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Activity_Assay Biological Activity Assay Characterization->Activity_Assay

Caption: A generalized workflow for protein PEGylation.

Site_Selection_Rationale Optimal_Activity Preservation of Biological Activity Site_Selection Conjugation Site Selection Active_Site Avoid Active Site Site_Selection->Active_Site avoids steric hindrance Receptor_Binding_Site Avoid Receptor Binding Site Site_Selection->Receptor_Binding_Site maintains binding N_Terminus N-terminus Modification N_Terminus->Optimal_Activity Specific_Lysine Site-Specific Lysine Modification Specific_Lysine->Optimal_Activity Non_Essential_Region Conjugation in Non-Essential Regions Non_Essential_Region->Optimal_Activity

Caption: Rationale for conjugation site selection to preserve activity.

References

A Comparative Analysis of Protecting Groups for PEG-Alcohols in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of commonly employed protecting groups for polyethylene glycol (PEG) alcohols, tailored for researchers, scientists, and professionals in drug development. The selection of an appropriate protecting group is critical in multi-step syntheses involving PEGylation, ensuring the integrity of the final bioconjugate or drug delivery system. This analysis focuses on the performance, stability, and reaction conditions of various protecting groups, supported by experimental data and detailed protocols.

Introduction to Protecting Groups for PEG-Alcohols

Polyethylene glycol (PEG) is a widely utilized polymer in the biomedical field due to its biocompatibility, water solubility, and ability to improve the pharmacokinetic properties of conjugated molecules. The terminal hydroxyl groups of PEG are often the site of chemical modification. However, in many synthetic routes, it is necessary to temporarily block one or more of these hydroxyl groups to achieve selective functionalization. Protecting groups serve this purpose, and their ideal characteristics include ease of introduction and removal, high yield in both protection and deprotection steps, and stability to a wide range of reaction conditions. This guide compares some of the most common protecting groups used for PEG-alcohols: the trityl (Tr) group, the 4,4'-dimethoxytrityl (DMT) group, and silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group.

Comparative Data of Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the chemical sensitivities of the other functional groups present in the molecule. The following table summarizes the key properties and reaction conditions for the Tr, DMT, and TBDMS protecting groups when used with PEG-alcohols.

Protecting GroupProtection ReagentTypical Protection ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
Trityl (Tr) Trityl chloride (Tr-Cl)Pyridine, DMAP, CH2Cl2, rt, 12-24h80% Acetic acid in water or TFA/CH2Cl2Stable to base and nucleophiles.High yielding protection.Requires strongly acidic conditions for removal.
Dimethoxytrityl (DMT) DMT-chloride (DMT-Cl)Pyridine, DMAP, CH2Cl2, rt, 2-4h3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in CH2Cl2Stable to base. Labile to acid.Milder acid cleavage than Tr. The orange-colored cation allows for easy reaction monitoring.Can be unstable to some purification conditions (e.g., silica gel chromatography).
tert-Butyldimethylsilyl (TBDMS) TBDMS-chloride (TBDMS-Cl)Imidazole or Et3N, DMF, rt, 12-24hTetrabutylammonium fluoride (TBAF) in THF or HF/PyridineStable to base and mildly acidic conditions.Orthogonal to acid-labile and base-labile protecting groups.Can be sterically hindered with larger PEG chains. Potential for silicon migration in polyols.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of PEG-alcohols with Tr, DMT, and TBDMS groups.

Protection of PEG-OH with Trityl Chloride:

  • Dissolve PEG-OH (1 equivalent) in anhydrous pyridine and dichloromethane (CH2Cl2).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Add trityl chloride (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Deprotection of PEG-OTr:

  • Dissolve the trityl-protected PEG (PEG-OTr) in a mixture of acetic acid and water (80% v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Alternatively, for faster deprotection, dissolve PEG-OTr in a solution of trifluoroacetic acid (TFA) in CH2Cl2 (e.g., 1-5% TFA).

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent and purify as needed.

Protection of PEG-OH with DMT-Chloride:

  • Dissolve PEG-OH (1 equivalent) in anhydrous pyridine.

  • Add DMT-chloride (1.1 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction progress can be monitored by the appearance of the characteristic orange color of the DMT cation upon spotting on a TLC plate and exposing to acid.

  • Work up the reaction by adding methanol and removing the solvent in vacuo.

  • Purify the product by flash chromatography.

Deprotection of PEG-ODMT:

  • Dissolve the DMT-protected PEG (PEG-ODMT) in CH2Cl2.

  • Add a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in CH2Cl2 dropwise until the orange color persists.

  • Stir the reaction for 5-10 minutes at room temperature.

  • Quench the reaction by adding a base, such as aqueous sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the deprotected PEG-OH.

Protection of PEG-OH with TBDMS-Chloride:

  • Dissolve PEG-OH (1 equivalent) and imidazole (2.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Add TBDMS-chloride (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Deprotection of PEG-OTBDMS:

  • Dissolve the TBDMS-protected PEG (PEG-OTBDMS) in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the resulting PEG-OH if necessary.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of PEG-alcohols.

Protection_Workflow Start PEG-OH Reaction Protection Reaction Start->Reaction Reagent Protecting Group Reagent Reagent->Reaction ProtectedPEG Protected PEG Reaction->ProtectedPEG Crude Product Purification Purification ProtectedPEG->Purification FinalProduct Purified Protected PEG Purification->FinalProduct

Caption: General workflow for the protection of PEG-alcohols.

Deprotection_Workflow Start Protected PEG Reaction Deprotection Reaction Start->Reaction Reagent Deprotection Reagent Reagent->Reaction DeprotectedPEG Deprotected PEG-OH Reaction->DeprotectedPEG Crude Product Workup Aqueous Workup/ Neutralization DeprotectedPEG->Workup FinalProduct Purified PEG-OH Workup->FinalProduct

Caption: General workflow for the deprotection of PEG-alcohols.

Orthogonality_Concept Molecule PEG-(OH)₂ Step1 Protect one -OH with Acid-Labile Group (e.g., DMT) Molecule->Step1 Intermediate1 DMT-O-PEG-OH Step1->Intermediate1 Step2 Functionalize free -OH Intermediate1->Step2 Intermediate2 DMT-O-PEG-X Step2->Intermediate2 Step3 Deprotect DMT group (Mild Acid) Intermediate2->Step3 FinalProduct HO-PEG-X Step3->FinalProduct

Caption: Logical relationship of orthogonal protection in PEG chemistry.

The Strategic Advantage of Long-Chain PEGylation: A Comparative Guide to N-Boc-PEG36-alcohol in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene glycol (PEG) chains have emerged as a vital tool for optimizing drug properties. This guide provides a comparative analysis of long-chain PEG linkers, with a focus on the utility of molecules like N-Boc-PEG36-alcohol, by examining preclinical data on how PEG length influences the performance of bioconjugates.

While specific preclinical case studies on this compound are not extensively published, valuable insights can be drawn from studies that systematically evaluate the impact of varying PEG chain lengths on the efficacy, safety, and pharmacokinetic profiles of ADCs. This guide will leverage such a pivotal study to offer a data-driven comparison, providing researchers, scientists, and drug development professionals with a clear understanding of the benefits of employing extended PEG linkers.

The Impact of PEG Chain Length on ADC Performance: A Case Study

A key preclinical study investigated the effects of different PEG spacer lengths on the properties of ADCs composed of a glucuronide-monomethylauristatin E (MMAE) payload.[1] This research provides a strong foundation for understanding how a long-chain linker like PEG36 would be expected to perform. The study compared ADCs with PEG chains of varying lengths, including PEG2, PEG4, PEG8, PEG12, and PEG24.

Data Presentation: Quantitative Comparison of ADCs with Varying PEG Linker Lengths

The following tables summarize the key findings from the study, offering a quantitative comparison of how PEG linker length affects in vitro potency, pharmacokinetics, and tolerability.

Table 1: In Vitro Potency of Anti-CD30 ADCs with Different PEG Linkers

Cell LineDrug-Linker (PEG Length)EC50 (ng/mL)
Karpas 299mDPR-(PEG2)-glucuronide-MMAE6.5
mDPR-(PEG4)-glucuronide-MMAE6.8
mDPR-(PEG8)-glucuronide-MMAE7.2
mDPR-(PEG12)-glucuronide-MMAE7.5
mDPR-(PEG24)-glucuronide-MMAE8.1
L540mDPR-(PEG2)-glucuronide-MMAE18
mDPR-(PEG4)-glucuronide-MMAE20
mDPR-(PEG8)-glucuronide-MMAE21
mDPR-(PEG12)-glucuronide-MMAE22
mDPR-(PEG24)-glucuronide-MMAE25

Data extracted from a study on PEGylated glucuronide-MMAE linkers.[1] The results indicate that the inclusion of longer PEG chains has a minimal impact on the in vitro potency of the ADCs.

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linkers in Rats

Drug-Linker (PEG Length)Clearance (mL/h/kg)
No PEG1.8
PEG21.5
PEG40.9
PEG80.4
PEG120.3
PEG240.2

This table clearly demonstrates that as the PEG chain length increases, the clearance of the ADC decreases, leading to a longer circulation half-life.[1] This is a critical advantage for therapeutic efficacy.

Table 3: Tolerability of ADCs with Different PEG Linkers in Rats

Drug-Linker (PEG Length)Maximum Weight Loss (%)
No PEG>20% (euthanized)
PEG2>20% (euthanized)
PEG4>20% (euthanized)
PEG8Minimal, transient
PEG12Minimal, transient
PEG24Minimal, transient

The tolerability data highlights a significant benefit of longer PEG chains. ADCs with PEG8 or larger linkers were well-tolerated, whereas those with shorter or no PEG linkers led to significant toxicity.[1]

Experimental Protocols

To provide a comprehensive understanding, the following are the methodologies for the key experiments cited in the tables above.

In Vitro Cell Viability Assay
  • Cell Culture: CD30+ lymphoma cell lines (Karpas 299 and L540) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • ADC Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the various anti-CD30 ADCs.

  • Incubation: The treated cells were incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was assessed using a standard colorimetric assay (e.g., MTS or XTT) to measure metabolic activity.

  • Data Analysis: The EC50 values, representing the concentration of ADC that causes 50% inhibition of cell growth, were calculated by fitting the dose-response data to a four-parameter logistic model.[1]

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic evaluation.

  • ADC Administration: A single intravenous dose of the ADCs (3 mg/kg) was administered to the rats.

  • Blood Sampling: Blood samples were collected at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours).

  • Sample Processing: Plasma was isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the ADC in the plasma samples was determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component of the ADC.

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using a two-compartment model to determine pharmacokinetic parameters such as clearance.

Tolerability Study in Rats
  • Animal Model: Male Sprague-Dawley rats were used.

  • ADC Administration: A single intravenous dose of the ADCs was administered.

  • Monitoring: The animals were monitored daily for clinical signs of toxicity, and their body weight was measured regularly over a period of 9 days.

  • Endpoint: The primary endpoint for tolerability was body weight loss, with a humane endpoint of euthanasia for animals exceeding 20% weight loss.

Visualizing the Role of PEG Linkers

The following diagrams illustrate the conceptual framework of ADCs and PROTACs, and the experimental workflow for evaluating PEGylated ADCs.

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular ADC Antibody-Drug Conjugate (ADC) - Antibody - PEG Linker - Cytotoxic Payload TumorCell Tumor Cell - Antigen ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC - Target Binder - PEG Linker - E3 Ligase Binder TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition Degradation Protein Degradation Proteasome->Degradation 3. Degradation

Caption: Mechanism of action for a PROTAC molecule.

Experimental_Workflow start Start: Synthesize ADCs with varying PEG lengths (PEG2, PEG4, PEG8, PEG12, PEG24) in_vitro In Vitro Potency Assay (Cell Viability) start->in_vitro pk_study Pharmacokinetic Study in Rats (Single IV Dose) start->pk_study tolerability_study Tolerability Study in Rats (Body Weight Monitoring) start->tolerability_study data_analysis Data Analysis and Comparison (EC50, Clearance, Weight Loss) in_vitro->data_analysis pk_study->data_analysis tolerability_study->data_analysis conclusion Conclusion: Longer PEG chains improve PK and tolerability with minimal impact on in vitro potency data_analysis->conclusion

Caption: Workflow for preclinical evaluation of PEGylated ADCs.

Conclusion and Future Outlook

The preclinical data strongly supports the use of long-chain PEG linkers in the design of ADCs and, by extension, other bioconjugates like PROTACs. While a direct head-to-head comparison involving this compound is not available in the public domain, the trends observed with increasing PEG length up to PEG24 provide a compelling rationale for its use. The key advantages of employing a long-chain PEG linker such as that in this compound include:

  • Improved Pharmacokinetics: A significant reduction in clearance, leading to a longer half-life and sustained drug exposure.

  • Enhanced Tolerability: A marked improvement in the safety profile, allowing for potentially higher dosing.

  • Maintained Potency: Minimal to no negative impact on the in vitro cytotoxic activity of the payload.

The N-Boc protecting group on this compound offers the additional advantage of controlled and selective deprotection, which is crucial for the precise and efficient synthesis of complex bioconjugates. As the fields of ADCs and PROTACs continue to evolve, the strategic use of well-defined, long-chain PEG linkers will undoubtedly be a cornerstone of developing safer and more effective targeted therapies.

References

Assessing the In Vivo Stability of N-Boc-PEG36-alcohol Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) or other targeted therapeutic is a critical determinant of its efficacy and safety profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1][] This guide provides an objective comparison of the in vivo stability of N-Boc-PEG36-alcohol linkers with common alternatives, supported by experimental data.

Given the limited availability of public data on the specific this compound linker, this guide utilizes data from long-chain PEG linkers (e.g., PEG24) as a reasonable proxy to infer its in vivo characteristics. The N-Boc protecting group is a feature of the synthesis process and is removed in the final conjugate, while the terminal alcohol serves as a conjugation point; the in vivo behavior is primarily dictated by the length and nature of the PEG chain itself.

Comparative In Vivo Stability of Linkers

The following table summarizes the key in vivo performance characteristics of this compound linkers and prominent alternatives.

Linker TypeCleavage MechanismPlasma Half-life (t½)Key In Vivo Performance Characteristics
This compound (as long-chain PEG) Non-cleavable (by design)ProlongedEnhances circulation time and exposure of the conjugate.[3] Reduces aggregation and immunogenicity.[1] The length of the PEG chain can significantly impact pharmacokinetics, with longer chains generally leading to increased half-life.[4]
Polysarcosine (PSar) Non-cleavableComparable to or longer than PEGA promising alternative to PEG with demonstrated ability to prolong circulation half-life. Exhibits low immunogenicity and is biodegradable. Some studies show PSar conjugates have better tumor accumulation and efficacy compared to PEG conjugates.
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsin B)Linker half-life in monkeys: ~230 hours.High stability in human plasma but can be unstable in mouse plasma due to carboxylesterase activity. Designed for specific cleavage in the lysosomal compartment of tumor cells where cathepsin B is upregulated.
Non-cleavable (e.g., SMCC) Antibody degradationHighly stableRelies on the complete degradation of the antibody in the lysosome to release the payload. Offers high plasma stability, potentially reducing off-target toxicity.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective drug conjugates. Below are detailed methodologies for key experiments used to evaluate the in vivo and in vitro stability of linkers.

In Vivo Pharmacokinetic Study for Linker Stability Assessment

This protocol outlines the steps to determine the in vivo stability of an ADC linker by measuring the concentration of the intact ADC, total antibody, and released payload over time in an animal model.

1. Animal Model and Administration:

  • Select an appropriate animal model (e.g., mice, rats, or non-human primates).

  • Administer the ADC intravenously (IV) at a predetermined dose.

2. Blood Sampling:

  • Collect blood samples at multiple time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours).

  • Process the blood samples to isolate plasma.

3. Sample Analysis:

  • Total Antibody Quantification (ELISA):

    • Coat a microplate with an anti-human IgG antibody.

    • Add plasma samples and standards.

    • Detect the bound total antibody using a labeled secondary antibody.

  • Intact ADC Quantification (ELISA or LC-MS/MS):

    • For ELISA, use a capture antibody against the antibody portion and a detection antibody against the payload.

    • For LC-MS/MS, the ADC can be immunocaptured from the plasma, followed by enzymatic digestion or analysis of the intact protein to determine the drug-to-antibody ratio (DAR).

  • Free Payload Quantification (LC-MS/MS):

    • Extract the small molecule payload from the plasma using protein precipitation or solid-phase extraction.

    • Quantify the concentration of the free payload using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the plasma concentrations of total antibody, intact ADC, and free payload versus time.

  • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte.

  • A decrease in the concentration of the intact ADC relative to the total antibody over time indicates linker cleavage.

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of linker stability in plasma from different species.

1. Incubation:

  • Incubate the ADC at a known concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C.

2. Time Points:

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

3. Analysis:

  • Analyze the samples using the same methods described for the in vivo study (ELISA and/or LC-MS/MS) to quantify the intact ADC, total antibody, and released payload.

4. Data Interpretation:

  • A decrease in the amount of intact ADC over time indicates linker instability in plasma.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

experimental_workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation ADC Administration ADC Administration Blood Sampling Blood Sampling ADC Administration->Blood Sampling IV Injection Plasma Isolation Plasma Isolation Blood Sampling->Plasma Isolation Centrifugation Total Antibody (ELISA) Total Antibody (ELISA) Plasma Isolation->Total Antibody (ELISA) Intact ADC (ELISA/LC-MS) Intact ADC (ELISA/LC-MS) Plasma Isolation->Intact ADC (ELISA/LC-MS) Free Payload (LC-MS) Free Payload (LC-MS) Plasma Isolation->Free Payload (LC-MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Total Antibody (ELISA)->Pharmacokinetic Analysis Intact ADC (ELISA/LC-MS)->Pharmacokinetic Analysis Free Payload (LC-MS)->Pharmacokinetic Analysis Stability Assessment Stability Assessment Pharmacokinetic Analysis->Stability Assessment

Experimental workflow for assessing in vivo linker stability.

HER2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation HER3 HER3 HER3->HER2 Heterodimerization Ligand Ligand Ligand->HER3 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation MAPK->Survival

Simplified HER2 signaling pathway, a common ADC target.

Conclusion

The in vivo stability of a linker is a paramount consideration in the design of targeted therapeutics. While this compound linkers, represented by long-chain PEG linkers, offer the advantage of extending the circulation half-life and improving the pharmacokinetic profile of a conjugate, alternative linkers provide different strategies for payload delivery. Polysarcosine emerges as a strong non-cleavable alternative with potential benefits in reduced immunogenicity and improved tumor accumulation. Cleavable linkers, such as the Val-Cit dipeptide, are designed for controlled release in the tumor microenvironment, which can be advantageous for certain payloads and targets. The choice of linker should be carefully considered and empirically tested based on the specific antibody, payload, and desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of linker stability to inform the rational design of next-generation targeted therapies.

References

Safety Operating Guide

Proper Disposal of N-Boc-PEG36-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount for ensuring laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Boc-PEG36-alcohol, a PROTAC linker, ensuring adherence to safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE) to minimize potential exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Gloves should be inspected for integrity before use.
Body Protection A lab coat or other appropriate protective clothing to prevent skin contact.
Respiratory Protection If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.

Always work in a well-ventilated area, such as a chemical fume hood, when handling this compound.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. It is imperative to comply with all federal, state, and local environmental regulations.

  • Containment:

    • Solid Waste: If the this compound is in solid form, carefully sweep or scoop the material into a suitable, sealable, and clearly labeled waste container. Avoid any actions that could generate dust.

    • Liquid Waste/Solutions: For solutions containing this compound, absorb the liquid using an inert absorbent material such as vermiculite, sand, or earth. Once absorbed, place the material into a suitable, sealable, and clearly labeled waste container.

  • Labeling:

    • The waste container must be clearly and accurately labeled with the full chemical name: "this compound".

    • Indicate the nature of the waste (e.g., "Chemical Waste for Disposal"). If other substances are present, they should also be listed.

  • Storage:

    • Store the sealed waste container in a designated, secure chemical waste storage area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with the precise chemical name and quantity.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid Solid Waste assess_form->solid Solid liquid Liquid Waste / Solution assess_form->liquid Liquid contain_solid Carefully transfer to a sealable waste container solid->contain_solid contain_liquid Absorb with inert material and place in a sealable waste container liquid->contain_liquid label Label container with 'this compound Waste' contain_solid->label contain_liquid->label store Store in designated chemical waste area label->store contact_ehs Contact EHS or licensed waste disposal service store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling outlined here are derived from standard laboratory practices for similar chemical compounds. For specific experimental protocols involving this compound, researchers should consult their institution's safety guidelines and the relevant scientific literature. The handling procedures for similar Boc-protected compounds often involve dissolving them in solvents like DMSO, DCM, or DMF. When preparing for disposal, it is important to consider the hazards of any solvents used in the experimental process.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment and upholding regulatory compliance.

References

Personal protective equipment for handling N-Boc-PEG36-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Boc-PEG36-alcohol, a PROTAC linker belonging to the PEG class of compounds. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesNitrile glovesLab coatRecommended to be done in a fume hood or ventilated enclosure
Dissolving and Handling Solutions Safety goggles or face shieldNitrile glovesLab coatWork in a chemical fume hood
Spill Cleanup Safety goggles and face shieldChemical-resistant gloves (Nitrile)Lab coat or chemical-resistant apronNIOSH-approved respirator if spill is large or ventilation is inadequate
Waste Disposal Safety gogglesNitrile glovesLab coatNot generally required for sealed waste containers

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number on the label match the order.

  • Wear safety glasses and nitrile gloves during inspection.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Store away from strong oxidizing agents, acids, and bases.

3. Preparation for Use (Weighing and Dissolving):

  • All handling of solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any fine particles.

  • Wear safety goggles, a lab coat, and nitrile gloves.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

  • When dissolving, slowly add the solid to the solvent to avoid splashing.

4. Handling of Solutions:

  • Conduct all work with solutions of this compound in a chemical fume hood.

  • Avoid direct contact with the solution. Use appropriate glassware and dispensing tools (e.g., pipettes).

  • In case of accidental contact, immediately follow the first aid procedures outlined below.

Disposal Plan

The disposal of this compound and its associated waste must comply with local, state, and federal regulations.

1. Waste Segregation:

  • Non-hazardous Waste: Uncontaminated this compound, being a PEG compound, is generally considered non-hazardous and biodegradable. However, it should not be disposed of down the drain.[1][2]

  • Hazardous Waste: If this compound is mixed with any hazardous substances, the entire mixture must be treated as hazardous waste.[1] All contaminated materials (e.g., gloves, pipette tips, weighing paper) should also be disposed of as hazardous waste.[3]

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste in a separate, labeled, and sealed container.

  • The label should include the full chemical name, concentration (if in solution), and the words "Hazardous Waste" if applicable.[3]

3. Waste Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Emergency Procedures

1. Spill Response:

  • Small Spills:

    • Wearing appropriate PPE (safety goggles, lab coat, nitrile gloves), absorb the spill with an inert material such as vermiculite, dry sand, or absorbent pads.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and the EHS department.

    • Only personnel trained in hazardous spill cleanup should address large spills, using appropriate respiratory protection.

2. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Management cluster_emergency Emergency Response Receiving Receiving & Inspection Storage Proper Storage Receiving->Storage Secure Weighing Weighing in Fume Hood Storage->Weighing Retrieve for use Dissolving Dissolving in Fume Hood Weighing->Dissolving Prepare solution Experiment Conduct Experiment in Fume Hood Dissolving->Experiment Use in experiment Segregation Waste Segregation Experiment->Segregation Generate waste Spill Spill Occurs Experiment->Spill Accident Collection Waste Collection & Labeling Segregation->Collection Contain Disposal EHS/Contractor Disposal Collection->Disposal Dispose First_Aid First Aid Administered Spill->First_Aid Exposure EHS_Contact Contact EHS Spill->EHS_Contact Report

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.